molecular formula C8H5ClF2O2 B1600325 2-(4-Chlorophenyl)-2,2-difluoroacetic acid CAS No. 475301-73-6

2-(4-Chlorophenyl)-2,2-difluoroacetic acid

Cat. No.: B1600325
CAS No.: 475301-73-6
M. Wt: 206.57 g/mol
InChI Key: DZXMMDCITYLSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2,2-difluoroacetic acid is a useful research compound. Its molecular formula is C8H5ClF2O2 and its molecular weight is 206.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXMMDCITYLSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432194
Record name 2-(4-chlorophenyl)-2,2-difluoroacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475301-73-6
Record name 2-(4-chlorophenyl)-2,2-difluoroacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)-2,2-difluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Chlorophenyl)-2,2-difluoroacetic acid (CAS 475301-73-6)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-chlorophenyl)-2,2-difluoroacetic acid, a fluorinated building block of significant interest in medicinal chemistry and drug discovery. We will delve into its physicochemical properties, strategic applications, representative synthesis, and essential safety protocols, offering field-proven insights for its effective use in a research and development setting.

Core Molecular Identity and Physicochemical Profile

This compound is a halogenated aromatic carboxylic acid. The presence of a 4-chlorophenyl group and, critically, the geminal difluoro atoms adjacent to the carboxyl group, imparts unique electronic and steric properties that are highly sought after in the design of bioactive molecules.

Chemical Structure and Identifiers

The unique arrangement of its functional groups is central to its utility.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 475301-73-6[1]
Molecular Formula C₈H₅ClF₂O₂[1]
IUPAC Name This compound[1]
Synonyms (4-chlorophenyl)(difluoro)acetic acid, 2,2-Difluoro-2-(4-chlorophenyl)acetic acid, 4-Chloro-α,α-difluorobenzeneacetic acid[1]
InChI InChI=1S/C8H5ClF2O2/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H,12,13)[1]
SMILES C1=CC(=CC=C1C(C(=O)O)(F)F)Cl[1]
Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and application in synthetic chemistry, particularly for solubility in reaction media.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 206.57 g/mol [1]
Appearance Solid
Melting Point 86 to 88°C
Boiling Point 288.8 ± 35.0 °C (Predicted)
Density 1.469 ± 0.06 g/cm³ (Predicted)
pKa 0.97 ± 0.10 (Predicted)
Solubility DMSO: 41.31 mg/mL (199.98 mM)
Storage Temperature Room Temperature, sealed in dry conditions
XlogP (Predicted) 2.8[2]

Strategic Role in Drug Discovery and Medicinal Chemistry

This molecule is primarily utilized as a fragment or building block in the synthesis of more complex drug candidates. Its value stems from the strategic incorporation of the difluoromethyl (-CF₂) group and the chlorophenyl moiety.

The Difluoromethyl Group: A Bioisosteric Advantage

The geminal difluoro motif is not merely a placeholder; it is a strategic element in drug design. The -CF₂- group acts as a bioisostere—a substituent with similar physical or chemical properties that imparts a desirable change in the biological activity of a compound.

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism.[3] This can significantly increase a drug's half-life by blocking metabolic hotspots.[4]

  • Lipophilic Hydrogen Bond Donor : Unlike a trifluoromethyl (-CF₃) group, the difluoromethyl group (-CF₂H, once incorporated and the carboxyl removed) possesses a weakly acidic proton. This allows it to act as a "lipophilic hydrogen bond donor," a unique property that can enhance binding affinity to protein targets.[5][6][7] It can serve as a metabolically robust substitute for hydroxyl (-OH) or thiol (-SH) groups.[5][6]

  • Modulation of pKa and Lipophilicity : The strong electron-withdrawing nature of the fluorine atoms significantly increases the acidity of the carboxylic acid (low predicted pKa).[4] This influences the ionization state at physiological pH, affecting solubility and cell permeability. The -CF₂- group also increases lipophilicity (logP), which can improve passage through biological membranes.[5]

Application in Fragment-Based Drug Discovery (FBDD)

As a "fragment molecule," this compound is an ideal starting point in FBDD workflows. FBDD is a powerful methodology that screens small, low-complexity molecules against a biological target.[8][9] Hits from these screens are then optimized and grown into more potent, drug-like leads.

FBDD_Workflow cluster_workflow Fragment-Based Drug Discovery (FBDD) Logic Fragment Fragment Library (e.g., CAS 475301-73-6) Screening Biophysical Screening (NMR, SPR, X-ray) Fragment->Screening Identify Binders Hit Validated 'Hit' Fragment Screening->Hit Validate & Characterize SBDD Structure-Based Design (SBDD) Hit->SBDD Determine Binding Mode Elaboration Fragment Elaboration (Growing, Linking, Merging) SBDD->Elaboration Design Improvements Lead Potent Lead Compound Elaboration->Lead Synthesize & Test

Caption: Role of the title compound in a typical FBDD workflow.

Synthesis and Chemical Reactivity

Representative Synthetic Protocol: Hydrolysis of a Nitrile Precursor

This protocol is a representative example based on standard organic chemistry transformations. Causality : The choice of a nitrile precursor is logical as they can often be synthesized via fluorination reactions and are readily hydrolyzed to carboxylic acids under acidic or basic conditions.

Step 1: Synthesis of the Precursor, 2-(4-chlorophenyl)-2,2-difluoroacetonitrile (CAS 40626-54-8)

  • This step would typically involve the fluorination of an appropriate starting material, such as 2-(4-chlorophenyl)-2-oxoacetonitrile or a related compound, using a fluorinating agent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. The specific conditions would require empirical optimization.

Step 2: Acid-Catalyzed Hydrolysis to the Carboxylic Acid

  • Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-chlorophenyl)-2,2-difluoroacetonitrile (1.0 eq).

  • Reaction Mixture : Add a mixture of concentrated hydrochloric acid (e.g., 6 M) and glacial acetic acid (1:1 v/v). The solvent volume should be sufficient to fully dissolve or suspend the starting material (e.g., 10 mL per gram of nitrile).

  • Heating : Heat the reaction mixture to reflux (typically 100-110 °C). Rationale : The elevated temperature and strong acidic conditions are necessary to drive the complete hydrolysis of the stable nitrile group to a carboxylic acid and ammonium salt.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice water.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product, this compound.

synthesis Start Precursor: 2-(4-chlorophenyl)-2,2-difluoroacetonitrile Process Process: Reflux (100-110°C, 4-12h) Start->Process Reagents Reagents: Conc. HCl, Acetic Acid Reagents->Process Workup Aqueous Workup & Extraction Process->Workup Purify Purification: Recrystallization Workup->Purify Product Final Product: This compound Purify->Product

Caption: Conceptual workflow for the synthesis of the title compound.

Expected Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures based on its structure.

  • ¹H NMR : The proton NMR spectrum would be relatively simple. It is expected to show a complex multiplet pattern in the aromatic region (approx. 7.4-7.6 ppm) corresponding to the four protons on the 4-chlorophenyl ring. A broad singlet for the acidic proton of the carboxyl group would also be present, typically downfield (>10 ppm), though its position is solvent-dependent and it may exchange with D₂O.

  • ¹³C NMR : The carbon spectrum will show distinct signals for the carboxylic acid carbonyl (approx. 165-175 ppm), the quaternary carbon bearing the two fluorine atoms (which will show a triplet due to C-F coupling), and four signals for the aromatic carbons of the chlorophenyl ring.

  • ¹⁹F NMR : This is a key technique. The two equivalent fluorine atoms would give rise to a single resonance. The chemical shift would be in the typical range for a -CF₂- group adjacent to a carbonyl and an aromatic ring.[10]

  • Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) or, more likely, a protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ corresponding to its molecular weight (206.57). The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would be a definitive feature.

  • Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands: a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O stretch (approx. 1700-1730 cm⁻¹), and strong C-F stretching bands (approx. 1100-1300 cm⁻¹).

Safety, Handling, and Storage

Proper handling is crucial due to the compound's hazardous properties. It is classified as an irritant.

Table 3: GHS Hazard and Precautionary Statements

TypeCodeStatementSource
Hazard H315Causes skin irritation.
Hazard H319Causes serious eye irritation.
Hazard H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
Precautionary P264Wash hands thoroughly after handling.
Precautionary P271Use only outdoors or in a well-ventilated area.
Precautionary P280Wear protective gloves/protective clothing and eye/face protection.
Precautionary P302+P352IF ON SKIN: Wash with plenty of water and soap.
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Laboratory Handling Protocol
  • Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or fumes.

  • Personal Protective Equipment (PPE) : Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage condition is room temperature.

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Due to its acidic and halogenated nature, it should be disposed of as hazardous chemical waste.

Conclusion

This compound is a valuable and specialized building block for medicinal chemistry and drug discovery. Its strategic value lies in the unique properties conferred by the geminal difluoro group, which can enhance metabolic stability and introduce favorable binding interactions. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its successful application in the synthesis of next-generation therapeutics.

References

2-(4-Chlorophenyl)-2,2-difluoroacetic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Chlorophenyl)-2,2-difluoroacetic acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of this compound. This fluorinated building block is of growing importance in the design of novel therapeutics and agrochemicals.

Introduction and Strategic Importance

This compound, a halogenated phenylacetic acid derivative, represents a key structural motif in modern medicinal chemistry. The strategic incorporation of fluorine atoms into bioactive molecules is a widely used strategy to modulate metabolic stability, lipophilicity, and binding affinity.[1][2] The difluoromethyl group (CF2), in particular, can act as a bioisostere for hydroxyl, thiol, or carbonyl groups, often leading to improved pharmacokinetic profiles. This guide provides an in-depth look at the core chemical identity, properties, a representative synthetic workflow, and the rationale behind its use in research and development.

Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the foundation of reproducible science. This compound is registered under CAS Number 475301-73-6.[3][4][5] Its fundamental identifiers and properties are summarized below.

Chemical Structure

The molecule consists of a central acetic acid moiety where the alpha-carbon is substituted with two fluorine atoms and a 4-chlorophenyl group.

synthesis_workflow start Ethyl 2-(4-chlorophenyl)-2-oxoacetate intermediate Intermediate Halogenated Ester (e.g., Ethyl 2-chloro-2-(4-chlorophenyl)acetate) start->intermediate Halogenation (e.g., SOCl₂) product_ester Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate intermediate->product_ester Fluorination (e.g., SbF₃, DAST) final_product This compound product_ester->final_product Ester Hydrolysis (Acid or Base Catalyzed)

References

The Elusive Mechanism: Deconstructing the Biological Activity of 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Research Community

Preamble: The Challenge of a Core Scaffold

In the vast landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a cornerstone of drug discovery. The 2-(4-Chlorophenyl)-2,2-difluoroacetic acid moiety presents an intriguing, yet enigmatic, platform. While its constituent parts—the chlorophenyl group and the difluoroacetic acid motif—are prevalent in a multitude of biologically active compounds, a clearly defined, intrinsic mechanism of action for this specific parent structure and its direct derivatives remains largely uncharacterized in publicly available scientific literature. This guide, therefore, deviates from a conventional monograph on a well-established drug class. Instead, it embarks on a critical analysis of the available, albeit fragmented, data to provide researchers with a foundational understanding of the potential biological activities and putative mechanisms that may be associated with this chemical series. We will delve into the known pharmacology of structurally related compounds to hypothesize potential avenues of investigation and furnish detailed experimental protocols to empower researchers to elucidate the true mechanistic underpinnings of these derivatives.

I. Deconstruction of the Pharmacophoric Elements

The this compound scaffold can be dissected into two key components, each contributing distinct physicochemical properties that may influence biological activity.

  • The 4-Chlorophenyl Group: This lipophilic moiety is a common feature in numerous drugs and is known to participate in various non-covalent interactions with biological targets, including hydrophobic and halogen bonding. Its presence can significantly impact a molecule's ability to cross cellular membranes and its overall pharmacokinetic profile.

  • The 2,2-Difluoroacetic Acid Moiety: The geminal fluorine atoms dramatically alter the acidity of the carboxylic acid compared to its non-fluorinated counterpart. This increased acidity can influence ionization at physiological pH, potentially affecting receptor binding, enzyme inhibition, and membrane permeability. The carbon-fluorine bond is also highly stable, which can enhance metabolic stability.

II. Hypothesized Mechanisms of Action Based on Analogous Structures

Direct experimental evidence for the mechanism of action of this compound derivatives is sparse. However, by examining related chemical classes, we can formulate plausible hypotheses to guide future research.

A. Anti-Inflammatory Activity: A Pyrrole Derivative Case Study

One of the most relevant findings comes from the study of a more complex derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid. This compound, while structurally distinct from a simple difluoroacetic acid derivative, shares the 4-chlorophenyl group and a propanoic acid chain (a close relative of acetic acid). Research has shown that this molecule exhibits potent anti-inflammatory properties.[1][2][3] The proposed mechanism for this class of compounds involves the modulation of inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes, similar to many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3]

The study on this pyrrole derivative demonstrated a significant reduction in carrageenan-induced paw edema in rats and a decrease in the pro-inflammatory cytokine TNF-α.[1][2][3] Interestingly, it also led to an increase in the anti-inflammatory cytokine TGF-β1, suggesting a complex immunomodulatory role.[1][2][3] This points to a potential avenue of investigation for this compound derivatives in the realm of inflammation.

B. Modulation of Ion Channels: Insights from Fenamates

The fenamates, a class of NSAIDs, are structurally characterized by an N-phenylanthranilic acid core. While not a direct match, they are aromatic carboxylic acids and their mechanism of action extends beyond COX inhibition to include the modulation of various ion channels, particularly chloride channels.[4][5] This dual activity is an important consideration. It is conceivable that the acidic and lipophilic nature of this compound derivatives could allow them to interact with and modulate the function of ion channels, a hypothesis that warrants experimental validation.

C. Anticancer Potential: Learning from Phenylacetamide Analogs

Derivatives of phenylacetic acid and phenylacetamide have been investigated for their anticancer properties.[6][7] For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxic activity against various cancer cell lines.[6][7] While the fluorine is on the phenyl ring and it is an acetamide rather than an acetic acid, the general structural similarity suggests that this compound derivatives could be explored for their potential as anticancer agents. The mechanisms for related compounds often involve the induction of apoptosis.

III. Proposed Experimental Workflows for Mechanistic Elucidation

Given the lack of a defined mechanism, a systematic screening approach is recommended. The following section provides detailed, step-by-step methodologies for key experiments to probe the potential biological activities of novel this compound derivatives.

A. Initial In Vitro Screening for Biological Activity

This workflow is designed to broadly assess the potential of a novel derivative across several key areas of pharmacology.

experimental_workflow_1 cluster_synthesis Compound Synthesis & Purity cluster_screening Broad Biological Screening cluster_analysis Data Analysis & Hit Identification synthesis Synthesis of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid derivative purification Purification (e.g., HPLC) & Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT on various cell lines) purification->cytotoxicity anti_inflammatory Anti-inflammatory Screening (e.g., COX-1/COX-2 enzyme inhibition assay) ion_channel Ion Channel Screening (e.g., Patch-clamp on common channels) enzyme_panel Broad Enzyme Inhibition Panel (e.g., Kinases, Proteases) data_analysis Analyze IC50/EC50 values Identify primary biological activity enzyme_panel->data_analysis

Initial broad-spectrum in vitro screening workflow.
  • Objective: To determine if the test compound inhibits the activity of cyclooxygenase enzymes.

  • Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical).

    • Test compound dissolved in DMSO.

    • Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2).

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and either the test compound, control, or vehicle (DMSO).

    • Incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 2 minutes at 25°C.

    • Stop the reaction and develop the color according to the kit manufacturer's instructions.

    • Read the absorbance at the specified wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

B. Deeper Mechanistic Investigation of Confirmed "Hits"

Once a primary biological activity is identified, a more focused investigation is required to elucidate the specific molecular mechanism. The following diagram illustrates a hypothetical workflow for a compound identified as an anti-inflammatory agent.

experimental_workflow_2 cluster_cellular Cell-based Assays cluster_in_vivo In Vivo Validation start Hit Compound with Anti-inflammatory Activity lps_stimulation LPS-stimulated Macrophages (e.g., RAW 264.7) start->lps_stimulation cytokine_profiling Cytokine Profiling (ELISA/Luminex) (TNF-α, IL-6, IL-1β, IL-10, TGF-β1) lps_stimulation->cytokine_profiling western_blot Western Blot for Signaling Proteins (e.g., p-p65, p-p38, IκBα) lps_stimulation->western_blot carrageenan_edema Carrageenan-induced Paw Edema in Rodents western_blot->carrageenan_edema lps_challenge LPS-induced Systemic Inflammation in Rodents end Elucidation of Anti-inflammatory Mechanism lps_challenge->end

Focused workflow for an anti-inflammatory hit compound.
  • Objective: To determine the effect of the test compound on the production of pro- and anti-inflammatory cytokines.

  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • Lipopolysaccharide (LPS).

    • Test compound.

    • ELISA kits for TNF-α, IL-6, IL-1β, IL-10, and TGF-β1.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).

    • Collect the cell culture supernatants.

    • Perform ELISAs for the cytokines of interest according to the manufacturer's protocols.

  • Data Analysis: Quantify the concentration of each cytokine and compare the levels in treated versus untreated cells.

IV. Quantitative Data and Future Directions

As there is no established body of literature with quantitative data for the specific this compound scaffold, a data table cannot be provided at this time. The primary purpose of this guide is to provide the framework for generating such data.

Future research should focus on:

  • Synthesis and Screening of a Focused Library: A systematic variation of the substituents on the phenyl ring and derivatization of the carboxylic acid to amides or esters will be crucial to establish structure-activity relationships.

  • Target Identification: For any confirmed "hits," target deconvolution studies (e.g., affinity chromatography, chemical proteomics) will be essential to identify the direct molecular target.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to animal models of disease to assess their therapeutic potential and pharmacokinetic properties.

V. Conclusion

The mechanism of action of this compound derivatives remains an open question in the field of medicinal chemistry. This guide has aimed to provide a comprehensive, albeit speculative, overview based on the analysis of structurally related compounds. By presenting detailed experimental workflows, we hope to empower researchers to systematically investigate this chemical class and unlock its potential therapeutic applications. The path to elucidating the precise biological targets and signaling pathways of these intriguing molecules is now laid out, awaiting rigorous scientific inquiry.

References

The Strategic Advantage of the Difluoroacetic Acid Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Aryl-Difluoroacetic Acids in Modern Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds has become a pivotal strategy for optimizing drug candidates. Among the various fluorinated motifs, the aryl-difluoroacetic acid group stands out for its unique ability to modulate physicochemical and biological properties. This guide provides a comprehensive overview of the synthesis, properties, and applications of aryl-difluoroacetic acids, offering field-proven insights for their effective utilization in drug discovery programs.

The introduction of fluorine into drug candidates can significantly impact their metabolic stability, bioavailability, and binding affinity.[1] The difluoromethyl group (CF2H) in particular offers a unique set of properties. It acts as a bioisostere for a hydroxyl group or a thiol, and the corresponding aryl-difluoroacetic acid can be a valuable replacement for a simple aryl-carboxylic acid. This substitution can lead to drug candidates with improved pharmacokinetic profiles and a higher likelihood of clinical success.[2] The C-F bond is highly polarized and stronger than a C-H bond, which often enhances metabolic stability.[3]

Synthetic Strategies for Accessing Aryl-Difluoroacetic Acids

A variety of synthetic methods have been developed to access aryl-difluoroacetic acids, providing chemists with a toolbox to choose from based on substrate scope and functional group tolerance.

Direct C-H Difluoromethylation

A straightforward approach involves the direct introduction of a difluoromethyl group onto a heteroaromatic compound using difluoroacetic acid as the reagent. This method is technically simple and allows for late-stage functionalization, which is highly valuable in drug discovery.[4]

Cross-Coupling Approaches

Copper-catalyzed cross-coupling reactions of aryl boronic acids with reagents like ethyl bromofluoroacetate provide a versatile route to 2-fluoro-2-arylacetic acids, which are precursors to aryl-difluoroacetic acids.[5] This method is compatible with a wide range of functional groups.[5] Palladium-catalyzed cross-coupling reactions have also been explored, though challenges with transmetallation and reductive elimination exist.[3]

Deoxyfluorination of α-Hydroxy or α-Oxo Precursors

Nucleophilic deoxofluorination of α-hydroxy- or α-oxoalkylated arenes using reagents like diethylaminosulfur trifluoride (DAST) is another effective strategy for introducing the difluoro moiety.[6]

Emerging Synthetic Methods

Recent advancements include metallaphotoredox-catalyzed deoxydifluoromethylation of aliphatic alcohols, offering a direct conversion of a hydroxyl group to a difluoromethyl group under mild conditions.[2] Another innovative approach involves a trifluoroacetate release/halogenation protocol to generate α,α-difluoroenolates that can be trapped with electrophiles.[7]

Synthesis_of_Aryl_Difluoroacetic_Acids cluster_starting_materials Starting Materials cluster_methods Synthetic Methods Aryl Precursor Aryl Precursor Direct C-H Difluoromethylation Direct C-H Difluoromethylation Aryl Precursor->Direct C-H Difluoromethylation Difluoroacetic Acid Aryl Boronic Acid Aryl Boronic Acid Cross-Coupling Cross-Coupling Aryl Boronic Acid->Cross-Coupling Cu or Pd catalyst Aryl Hydroxy/Oxo Acid Aryl Hydroxy/Oxo Acid Deoxyfluorination Deoxyfluorination Aryl Hydroxy/Oxo Acid->Deoxyfluorination DAST Final Product Aryl-Difluoroacetic Acid Direct C-H Difluoromethylation->Final Product Cross-Coupling->Final Product Deoxyfluorination->Final Product

Key Synthetic Routes to Aryl-Difluoroacetic Acids

Representative Experimental Protocol: Copper-Catalyzed Cross-Coupling

This protocol is adapted from a method for the synthesis of 2-fluoro-2-arylacetic acids, which can be readily converted to the target difluoroacetic acids.[5]

Materials:

  • Aryl boronic acid (1.0 equiv)

  • Ethyl bromofluoroacetate (1.5 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.1 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Acetonitrile (MeCN) as solvent

Procedure:

  • To an oven-dried reaction vessel, add the aryl boronic acid, CuI, 1,10-phenanthroline, and K2CO3.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous acetonitrile, followed by ethyl bromofluoroacetate.

  • Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the corresponding ethyl 2-fluoro-2-arylacetate.

  • Hydrolyze the resulting ester using standard conditions (e.g., LiOH in THF/water) to obtain the final aryl-difluoroacetic acid.

Physicochemical Properties and the Power of Bioisosterism

The substitution of hydrogen atoms with fluorine in the alpha position to a carboxylic acid dramatically alters its physicochemical properties.

Acidity (pKa)

Difluoroacetic acid is a significantly stronger acid (pKa ≈ 1.33) than acetic acid (pKa ≈ 4.76) due to the strong electron-withdrawing inductive effect of the two fluorine atoms, which stabilizes the carboxylate anion.[8] This increased acidity can have profound effects on drug-receptor interactions and pharmacokinetic properties.

Lipophilicity (logP/logD)

The difluoromethyl group is more lipophilic than a methyl group. However, the impact on the overall lipophilicity of a molecule can be context-dependent. The ArOCF2H and ArSCF2H motifs have been shown to have a similar hydrogen bond acidity to thiophenol and aniline.[3] This ability to act as a hydrogen bond donor can influence membrane permeability and interactions with biological targets.[3]

Metabolic Stability

The high bond dissociation energy of the C-F bond often leads to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[3] This can result in a longer half-life and improved bioavailability of a drug.

Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of medicinal chemistry.[9][10] The difluoroacetic acid moiety is an excellent non-classical bioisostere for a carboxylic acid.[9] This substitution can maintain or improve biological activity while favorably modulating properties like acidity, lipophilicity, and metabolic stability. For instance, replacing a carboxylic acid with a more acidic group can alter the ionization state at physiological pH, impacting cell permeability and oral bioavailability.[9]

PropertyAryl-Acetic Acid (Typical)Aryl-Difluoroacetic Acid (Typical)Rationale for Change
pKa ~4.5~1.3-1.5Strong inductive effect of two fluorine atoms stabilizes the conjugate base.[8]
Lipophilicity (logP) VariableGenerally IncreasedThe CF2H group is more lipophilic than a CH2 group.[3]
Metabolic Stability Susceptible to α-oxidationGenerally IncreasedThe strong C-F bond is resistant to metabolic cleavage.[3]
Hydrogen Bonding Carboxyl OH is a donor and acceptorCF2H can act as a weak H-bond donor; carboxyl group is a donor/acceptor.[3]The polarized C-H bond in the CF2H group can participate in hydrogen bonding.

Applications in Drug Discovery

The unique properties of aryl-difluoroacetic acids have led to their incorporation into a number of biologically active compounds. While specific approved drugs with this exact moiety are less common, the broader class of compounds containing aryl-difluoroalkyl groups demonstrates their utility. The principles guiding their use are evident in various therapeutic areas. For example, some novel aryl fluorosulfate derivatives have shown potent antitubercular activity.[11] Additionally, certain difluoro-organoboron complexes have demonstrated significant antimicrobial effects.[12][13][14]

The rationale for incorporating this moiety often revolves around fine-tuning the acidity and lipophilicity to optimize target engagement and pharmacokinetic profiles. The increased acidity can lead to stronger ionic interactions with target proteins, while the altered lipophilicity can improve membrane transport and distribution.

Drug_Action_Pathway cluster_drug Drug Properties cluster_interaction Biological Interaction cluster_outcome Therapeutic Outcome Drug Aryl-Difluoroacetic Acid Drug + Increased Acidity + Modulated Lipophilicity + Enhanced Metabolic Stability Absorption Improved Absorption & Distribution Drug->Absorption Physicochemical Properties Target Target Protein + Active Site + Binding Pocket Drug->Target Optimized Binding (e.g., H-bonding, ionic) Absorption->Target Increased Bioavailability Effect Enhanced Therapeutic Effect Target->Effect Modulation of Biological Pathway

Influence of Aryl-Difluoroacetic Acid Moiety on Drug Action

Conclusion and Future Perspectives

Aryl-difluoroacetic acids represent a valuable class of building blocks for medicinal chemistry. Their unique combination of properties, particularly their acidity, lipophilicity, and metabolic stability, allows for the fine-tuning of drug candidates to achieve desired pharmacological profiles. The continued development of novel and efficient synthetic methods will undoubtedly expand the accessibility and application of these versatile compounds. Future research will likely focus on exploring their potential in a wider range of therapeutic areas and further elucidating the structure-activity relationships that govern their biological effects. The strategic application of this moiety will continue to be a powerful tool in the design of next-generation therapeutics.

References

Physical and chemical properties of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Chlorophenyl)-2,2-difluoroacetic acid

Introduction

This compound is a halogenated aromatic carboxylic acid of significant interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. The presence of the difluoroacetic acid moiety, coupled with a chlorophenyl ring, imparts unique electronic and lipophilic properties to the molecule. These characteristics make it a valuable building block in the design of novel pharmaceuticals and other functional materials.[1][2] The strategic incorporation of fluorine atoms into drug candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its safety profile, and illustrative experimental methodologies relevant to its application in a research and development setting.

Compound Identification and Structure

Correctly identifying a chemical entity is the foundation of all subsequent scientific investigation. The structural and naming conventions for this compound are outlined below.

  • IUPAC Name: this compound[3][4]

  • CAS Number: 475301-73-6[3][4]

  • Molecular Formula: C₈H₅ClF₂O₂[3][4]

  • Synonyms: (4-chlorophenyl)(difluoro)acetic acid, 4-Chloro-α,α-difluorobenzeneacetic acid[5]

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction flasks to biological environments. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 206.57 g/mol [3][4][5]
Appearance White to off-white solid[1][3][5]
Melting Point 86 - 88 °C[3]
Boiling Point 288.8 ± 35.0 °C (Predicted)[1][5]
Density 1.469 ± 0.06 g/cm³ (Predicted)[1][5]
pKa 0.97 ± 0.10 (Predicted)[1][5]
Solubility Limited water solubility; soluble in DMSO[2]
Analysis of Properties:
  • Acidity (pKa): The predicted pKa of ~0.97 indicates that this compound is a strong acid. This is a direct consequence of the inductive electron-withdrawing effect of the two fluorine atoms on the alpha-carbon and the chlorine atom on the phenyl ring. These electronegative groups stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity compared to a non-halogenated analogue like phenylacetic acid. This strong acidity is a critical consideration for formulation, reactivity, and interaction with biological targets.

  • Solubility: As is typical for many halogenated aromatic carboxylic acids, the compound exhibits limited aqueous solubility.[2] The polar carboxylic acid group provides some hydrophilic character, but this is largely outweighed by the hydrophobic nature of the chlorophenyl ring and the fluorinated carbon center. Its reported solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) makes it suitable for use in many standard laboratory assays and reaction conditions.[2]

Synthesis and Reactivity Overview

While specific, detailed synthetic procedures for this compound are not extensively documented in the provided search results, its structure suggests plausible synthetic routes based on established organofluorine chemistry. A common approach for related difluoroacetic acid derivatives involves the use of reagents like potassium 2-bromo-2,2-difluoroacetate in reactions with suitable precursors.[6]

The reactivity of the molecule is dominated by the carboxylic acid functional group. It can undergo standard transformations such as:

  • Esterification: Reaction with alcohols under acidic conditions to form the corresponding esters.

  • Amide formation: Activation of the carboxylic acid (e.g., to an acyl chloride or using coupling reagents) followed by reaction with amines to yield amides. This is a cornerstone of medicinal chemistry for building larger, more complex molecules.

  • Reduction: Conversion to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

The difluoromethyl group is generally stable, but its strong electron-withdrawing nature influences the reactivity of the adjacent carboxylic acid.

Applications in Research and Drug Development

Fluorinated organic compounds are of immense interest in the pharmaceutical and agrochemical industries.[1][2] The introduction of fluorine can significantly alter a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug in vivo.[2]

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing the potency of a drug candidate.

  • Lipophilicity and Permeability: The substitution of hydrogen with fluorine increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes, a crucial factor for bioavailability.[2]

Given these advantages, this compound serves as a key intermediate or building block for creating more complex molecules with tailored pharmacological profiles.[7] Its structure is relevant for incorporation into various molecular scaffolds aimed at a wide range of biological targets.[8][9][10]

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties. The Global Harmonized System (GHS) classification provides a clear summary of the risks.

  • Signal Word: Warning [3][5]

  • Pictogram: GHS07 (Harmful/Irritant)[3]

  • Hazard Statements:

    • H302: Harmful if swallowed[4]

    • H315: Causes skin irritation[4][5]

    • H319: Causes serious eye irritation[4][5]

    • H335: May cause respiratory irritation[4][11]

  • Precautionary Statements (Selected):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][11]

    • P264: Wash skin thoroughly after handling.[5][11]

    • P270: Do not eat, drink or smoke when using this product.[11]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][11]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][11]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][5][11] Keep at room temperature.

Illustrative Experimental Protocol: Determination of Solubility

This protocol outlines a standard method for determining the solubility of the title compound in a common laboratory solvent, such as DMSO, at room temperature. This is a foundational experiment for any subsequent use in chemical synthesis or biological screening.

Methodology
  • Preparation of Saturated Solution:

    • Accurately weigh approximately 20 mg of this compound into a 2 mL glass vial.

    • Add 1.0 mL of DMSO to the vial using a calibrated micropipette.

    • Seal the vial and place it on a vortex mixer for 1 minute to ensure thorough mixing.

    • Place the vial on a rotating wheel or shaker in a temperature-controlled environment (e.g., 25 °C) for 24 hours to allow the solution to reach equilibrium. The presence of undissolved solid should be visible to confirm saturation.

  • Sample Preparation for Analysis:

    • After 24 hours, carefully remove the vial from the shaker, ensuring the undissolved solid is not disturbed.

    • Using a syringe fitted with a 0.22 µm PTFE filter, withdraw an aliquot of the supernatant. This step is critical to remove any particulate matter.

    • Accurately dilute the filtered supernatant with a suitable mobile phase (e.g., Acetonitrile/Water) to a concentration within the linear range of the analytical instrument (e.g., a 1:1000 dilution).

  • Quantitative Analysis (HPLC-UV):

    • Prepare a series of calibration standards of the compound of known concentrations in the same diluent.

    • Inject the calibration standards and the diluted sample onto a calibrated High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in units such as mg/mL or mol/L.

References

Theoretical Stability Profile and Analytical Considerations for 2-(4-Chlorophenyl)-2,2-difluoroacetic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)-2,2-difluoroacetic acid is a multifaceted organic molecule featuring a chlorophenyl group, a difluorinated carbon center, and a carboxylic acid moiety. This unique combination of functional groups suggests its potential utility in medicinal chemistry and materials science, where the incorporation of fluorine atoms can significantly modulate a compound's physicochemical and biological properties. Understanding the inherent stability of this molecule is paramount for its potential development, manufacturing, and storage. This guide provides a theoretical framework for assessing the stability of this compound, outlining potential degradation pathways and proposing robust analytical methodologies for its evaluation. The insights presented herein are extrapolated from established chemical principles governing its constituent functional groups.

Theoretical Stability Assessment

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and validate stability-indicating analytical methods.[1] These studies typically involve subjecting the compound to stress conditions more severe than accelerated stability testing, including heat, light, humidity, and various pH levels.[2][3]

Thermal Stability

Aromatic carboxylic acids, in general, are relatively stable to heat. However, at elevated temperatures (typically above 250°C), they can undergo decarboxylation.[4] The thermal decomposition of aromatic carboxylic acids can proceed through an acid-promoted ionic pathway.[4] For this compound, the primary thermal degradation pathway is anticipated to be decarboxylation, leading to the formation of 1-chloro-4-(difluoromethyl)benzene. The presence of two electron-withdrawing fluorine atoms on the alpha-carbon may influence the temperature at which decarboxylation occurs. While halodifluoroacetic acids can decarboxylate, this process often requires high temperatures, sometimes in the presence of metal catalysts.[5]

Potential Thermal Degradation Pathway:

C8H5ClF2O2 This compound C7H5ClF2 1-Chloro-4-(difluoromethyl)benzene C8H5ClF2O2->C7H5ClF2 Δ (Heat) CO2 Carbon Dioxide C8H5ClF2O2->CO2 Δ (Heat)

Caption: Proposed thermal decarboxylation of this compound.

Chemical Stability (Hydrolysis)

The stability of this compound to hydrolysis will be pH-dependent.

  • Acidic Conditions: In acidic media, the carboxylic acid group will be protonated, and the molecule is expected to be relatively stable. Hydrolysis of the C-Cl bond on the aromatic ring is generally difficult and requires harsh conditions. The C-F bonds are also highly stable and resistant to hydrolysis.

  • Neutral Conditions: In neutral pH, the molecule will exist predominantly as its carboxylate salt. Similar to acidic conditions, significant degradation is not anticipated under typical storage conditions.

  • Basic Conditions: Under strong basic conditions and elevated temperatures, there is a possibility of nucleophilic aromatic substitution of the chlorine atom with a hydroxyl group, which would yield 2-(4-Hydroxyphenyl)-2,2-difluoroacetic acid. However, this reaction typically requires forcing conditions. The hydrolysis of the difluoromethyl group is also unlikely under standard basic conditions.

Potential Hydrolytic Degradation Pathway (Forced Conditions):

C8H5ClF2O2 This compound C8H6F2O3 2-(4-Hydroxyphenyl)-2,2-difluoroacetic acid C8H5ClF2O2->C8H6F2O3 NaOH, Δ

Caption: Potential nucleophilic aromatic substitution under forced basic conditions.

Photochemical Stability

Chlorinated aromatic compounds are known to be susceptible to photodegradation.[6] Upon exposure to UV light, the carbon-chlorine bond can undergo homolytic cleavage to generate a phenyl radical. This radical can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with oxygen. Therefore, it is anticipated that this compound will exhibit some degree of photosensitivity, leading to the formation of 2-(phenyl)-2,2-difluoroacetic acid as a primary degradant, along with other potential products.

Potential Photodegradation Pathway:

C8H5ClF2O2 This compound C8H6F2O2 2-Phenyl-2,2-difluoroacetic acid C8H5ClF2O2->C8H6F2O2 hν (UV light)

Caption: Proposed primary photodegradation pathway via dehalogenation.

Proposed Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance and for the detection of any degradation products.[7] A reversed-phase high-performance liquid chromatography (RP-HPLC) method would be the most suitable primary technique for this purpose.[7]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol). By adjusting the mobile phase composition and pH, a robust separation of the parent compound from its potential degradation products can be achieved.[2]

Experimental Protocol: Proposed Stability-Indicating RP-HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to resolve both polar and nonpolar degradants.

    • Solvent A: 0.1% Phosphoric acid in water (to suppress the ionization of the carboxylic acid and ensure good peak shape).

    • Solvent B: Acetonitrile.

    • Gradient Program (Example):

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 30% B

      • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV spectrum of the compound should be determined to select an appropriate monitoring wavelength, likely around 220-230 nm where the phenyl ring absorbs.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples from forced degradation studies should be diluted with the mobile phase to an appropriate concentration. Samples from acidic or basic stress conditions should be neutralized before injection.[8]

Data Presentation: Expected Elution Profile

CompoundExpected Relative Retention TimeRationale
2-(4-Hydroxyphenyl)-2,2-difluoroacetic acidShorterIncreased polarity due to the hydroxyl group will lead to earlier elution on a reverse-phase column.
This compound Reference Parent compound.
2-Phenyl-2,2-difluoroacetic acidSlightly ShorterThe removal of the chlorine atom slightly decreases the hydrophobicity, leading to a slightly earlier elution.
1-Chloro-4-(difluoromethyl)benzeneLongerThe loss of the polar carboxylic acid group will significantly increase hydrophobicity, resulting in a much later elution.
Mass Spectrometry (MS) for Structural Elucidation

Principle: Mass spectrometry is a powerful tool for identifying unknown degradation products by providing information about their molecular weight and fragmentation patterns.[9] Coupling the HPLC system to a mass spectrometer (LC-MS) would allow for the direct identification of the components as they elute from the column.

Key Observations in Mass Spectrometry:

  • Isotopic Pattern of Chlorine: The presence of a chlorine atom will result in a characteristic M+2 peak in the mass spectrum with an intensity of approximately one-third of the molecular ion peak (M+), due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[3][10] This isotopic signature would be a key identifier for any chlorine-containing degradants.

  • Fragmentation Analysis: Analysis of the fragmentation patterns of the parent compound and its degradation products can provide valuable structural information. For example, the loss of CO₂ (44 Da) would be indicative of decarboxylation.

Summary and Forward-Looking Recommendations

This guide provides a theoretical framework for investigating the stability of this compound. Based on the chemical nature of its functional groups, the primary anticipated degradation pathways are thermal decarboxylation and photochemical dehalogenation. Hydrolytic degradation is expected to be minimal under normal conditions but may be induced under forced basic conditions.

It is imperative that these theoretical predictions are substantiated by rigorous experimental forced degradation studies. The proposed stability-indicating RP-HPLC method, coupled with mass spectrometry for structural elucidation of any observed degradants, provides a robust analytical strategy to comprehensively characterize the stability profile of this promising compound. The data generated from such studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any potential products derived from this compound.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid, a pivotal building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates is a well-established method for optimizing molecular properties, and this compound offers a versatile scaffold for this purpose. We will explore its role as both a valuable synthetic intermediate and a non-classical bioisostere for the carboxylic acid moiety. This document details its physicochemical properties, core applications in drug design, and provides field-proven protocols for its synthesis and subsequent use in amide bond formation, empowering researchers to leverage its unique characteristics in their drug discovery programs.

Introduction: The Value Proposition of Fluorinated Scaffolds

The introduction of fluorine into bioactive molecules is a cornerstone of contemporary drug design, with over 30% of small-molecule drugs containing this element.[1] The unique properties of fluorine—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's steric profile, pKa, metabolic stability, and membrane permeability.[2][3]

This compound (herein CPDFA) is an exemplary reagent that capitalizes on these benefits. It combines the well-understood 4-chlorophenyl motif, common in many therapeutic agents, with an α,α-difluoroacetic acid group. This latter feature is particularly powerful, serving two primary functions:

  • A Robust Synthetic Handle: It provides a reactive carboxylic acid for standard coupling reactions (e.g., amidation, esterification) while introducing a metabolically stable difluoromethylene (-CF2-) group adjacent to the new bond.

  • A Carboxylic Acid Bioisostere: It can replace a standard carboxylic acid group in a pharmacophore, often leading to improved properties such as enhanced cell permeability and modulated acidity, without disrupting essential binding interactions.[4][5]

This guide will provide the foundational knowledge and practical methodologies required to effectively utilize CPDFA in a research and development setting.

Physicochemical & Structural Data

A comprehensive understanding of a building block's physical properties is essential for its effective use. The key characteristics of CPDFA are summarized below.

PropertyValueData Source(s)
Chemical Name This compound[6]
CAS Number 475301-73-6[6][7]
Molecular Formula C₈H₅ClF₂O₂[7]
Molecular Weight 206.57 g/mol [6]
Physical Form Solid[7]
Melting Point 86 to 88°C
Predicted XlogP 2.8[6][8]
SMILES C1=CC(=CC=C1C(C(=O)O)(F)F)Cl[6]
InChIKey DZXMMDCITYLSRC-UHFFFAOYSA-N[6]
Core Applications in Medicinal Chemistry
3.1. The α,α-Difluoroacetic Acid Moiety as a Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy for lead optimization.[4][9] While a carboxylic acid is often crucial for target binding (e.g., forming salt bridges or hydrogen bonds), its high acidity (typical pKa 4-5) can lead to poor membrane permeability and limited oral bioavailability.[5]

The α,α-difluoroacetic acid group is a non-classical bioisostere that effectively addresses this challenge.[2] The strong electron-withdrawing effect of the two fluorine atoms significantly lowers the pKa of the carboxylic acid, making it a stronger acid. While this may seem counterintuitive for improving permeability, the altered electronic distribution and lipophilicity can lead to more favorable structure-property relationships in certain contexts.[2] This strategic replacement can modulate the compound's overall physicochemical profile to overcome specific ADME (Absorption, Distribution, Metabolism, and Excretion) hurdles.

Fig 1. Bioisosteric replacement of a carboxylic acid with an α,α-difluoroacetic acid.
3.2. Enhancing Metabolic Stability

The α-carbon of many phenylacetic acid derivatives is susceptible to metabolic oxidation by cytochrome P450 enzymes. The replacement of α-hydrogens with fluorine atoms effectively blocks this metabolic pathway due to the high strength of the C-F bond, often leading to a longer biological half-life and improved pharmacokinetic profile.

Experimental Protocols & Methodologies
4.1. Protocol 1: Synthesis of this compound

The synthesis of α,α-difluoro-aryl acetic acids can be achieved through various methods. One common and effective approach is the zinc-mediated Reformatsky reaction using an appropriate aldehyde and an ester of bromodifluoroacetic acid, followed by hydrolysis.[10][11][12]

Reaction Scheme:

  • Reformatsky Reaction: 4-Chlorobenzaldehyde reacts with ethyl bromodifluoroacetate in the presence of activated zinc to form an intermediate β-hydroxy ester.

  • Hydrolysis: The resulting ester is hydrolyzed under basic conditions to yield the final carboxylic acid product.

G node_A 4-Chlorobenzaldehyde O=CH-C₆H₄Cl reagent1 1. Activated Zinc (Zn) THF, Reflux node_B Ethyl Bromodifluoroacetate BrCF₂COOEt node_C Intermediate HO-CH(C₆H₄Cl)-CF₂COOEt reagent2 2. NaOH(aq), then H₃O⁺ node_D This compound HOOC-CF₂(C₆H₄Cl) reagent1->node_C Reformatsky Reaction reagent2->node_D Hydrolysis

Fig 2. Synthetic pathway for this compound.

Materials & Equipment:

  • 4-Chlorobenzaldehyde

  • Ethyl 2-bromo-2,2-difluoroacetate

  • Zinc dust (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Standard reflux apparatus, separatory funnel, rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • Activation of Zinc: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add zinc dust (1.5 equivalents). Add a small amount of anhydrous THF and a crystal of iodine. Heat gently until the iodine color disappears, indicating activation. Allow to cool.

  • Reaction Setup: Add anhydrous THF to the activated zinc. In a separate flask, prepare a solution of 4-chlorobenzaldehyde (1.0 eq) and ethyl 2-bromo-2,2-difluoroacetate (1.2 eq) in anhydrous THF.

  • Reformatsky Reaction: Add a small portion of the aldehyde/ester solution to the zinc suspension and heat gently to initiate the reaction. Once initiated, add the remaining solution dropwise while maintaining a gentle reflux. The causality here is crucial: a slow addition maintains a controlled exothermic reaction, preventing dimerization of the Reformatsky reagent. Stir at reflux for 2-3 hours after the addition is complete.

  • Work-up (Step 1): Cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude intermediate ester in a mixture of ethanol and 10% aqueous NaOH solution. Heat the mixture to reflux for 4-6 hours.

  • Work-up (Step 2): Cool the reaction mixture and remove the ethanol via rotary evaporation. Wash the remaining aqueous solution with diethyl ether to remove any non-acidic impurities. Carefully acidify the aqueous layer to pH ~1-2 with concentrated HCl while cooling in an ice bath.

  • Purification: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound. Purity should be assessed by NMR, LC-MS, and melting point.

4.2. Protocol 2: General Procedure for Amide Bond Formation

A primary application of CPDFA is its use in forming amide bonds. The conversion of the carboxylic acid to a more reactive acyl fluoride in situ is a modern, mild, and highly effective method that avoids harsh reagents like thionyl chloride and is compatible with a wide range of functional groups.[13][14]

Methodology: One-pot deoxyfluorination and amidation using Pentafluoropyridine (PFP).[15]

G start Start: Carboxylic Acid (CPDFA, 1.0 eq) Amine (R-NH₂, 1.1 eq) step1 Add Anhydrous Solvent (e.g., CH₂Cl₂ or CH₃CN) start->step1 step2 Add Base (e.g., DIPEA, 2.1 eq) and PFP (1.1 eq) step1->step2 step3 Activation: Stir at RT for 10-30 min (In situ Acyl Fluoride Formation) step2->step3 step4 Add Amine (R-NH₂) step3->step4 step5 Coupling Reaction: Stir at RT for 2-16 h (Monitor by TLC/LC-MS) step4->step5 step6 Aqueous Work-up: Quench, Extract, Wash, Dry step5->step6 end Purification: Flash Chromatography (Yields Final Amide) step6->end

Fig 3. Workflow for PFP-mediated one-pot amide coupling.

Materials & Equipment:

  • This compound (CPDFA)

  • Target Amine (R-NH₂)

  • Pentafluoropyridine (PFP)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add CPDFA (1.0 equivalent).

  • Reagent Addition: Add anhydrous solvent, followed by the base (DIPEA, 2.1 eq) and pentafluoropyridine (PFP, 1.1 eq). The use of a non-nucleophilic base is critical to prevent it from competing with the target amine in the subsequent coupling step.[15]

  • Activation: Stir the mixture at room temperature for 10-30 minutes. During this step, the CPDFA is converted in situ to its highly reactive acyl fluoride. This pre-activation is key to the efficiency of the reaction.

  • Coupling: Add the target amine (1.1 eq), either neat or as a solution in the reaction solvent, to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours. The progress should be monitored by a suitable analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by flash column chromatography on silica gel to yield the final, pure amide. The identity and purity of the product must be confirmed by analytical techniques (¹H NMR, ¹⁹F NMR, ¹³C NMR, HRMS).

Conclusion

This compound is more than a simple reagent; it is a strategic tool for medicinal chemists. Its utility as a robust synthetic building block allows for the facile introduction of the 4-chlorophenyl-difluoroacetyl motif, while its application as a carboxylic acid bioisostere provides a validated pathway to overcoming common pharmacokinetic challenges. The detailed protocols provided herein offer reliable and reproducible methods for both the synthesis of CPDFA and its subsequent application in amide bond formation, one of the most critical reactions in drug discovery. By understanding and applying the principles outlined in this guide, researchers can effectively harness the power of fluorine chemistry to accelerate the development of next-generation therapeutics.

References

Application Note: Comprehensive Analytical Characterization of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Chlorophenyl)-2,2-difluoroacetic acid is a halogenated aromatic carboxylic acid of interest in pharmaceutical and agrochemical research as a potential synthetic building block. Its unique structure, featuring a chlorophenyl ring, a gem-difluoro center, and a carboxylic acid moiety, necessitates a multi-faceted analytical approach to ensure identity, purity, and stability. This guide provides a comprehensive suite of detailed protocols for the characterization of this compound, designed for researchers, quality control analysts, and drug development professionals. The methodologies described are grounded in established analytical principles and offer robust starting points for method development and validation.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource
Molecular Formula C₈H₅ClF₂O₂PubChem[1]
Molecular Weight 206.57 g/mol PubChem[1]
CAS Number 475301-73-6PubChem[1]
Appearance White to off-white solid---
Melting Point 86 to 88°CFluorochem
IUPAC Name This compoundPubChem[1]

Chromatographic Analysis for Purity and Assay

Chromatographic techniques are essential for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the primary recommended approach.

High-Performance Liquid Chromatography (HPLC-UV/MS)

Principle and Rationale: RP-HPLC separates compounds based on their hydrophobicity. For acidic compounds like the target molecule, the mobile phase is typically acidified to suppress the ionization of the carboxylic acid group, thereby increasing its retention on a nonpolar stationary phase (e.g., C18).[2][3][4] An acidic modifier like formic acid is preferred as it is compatible with mass spectrometry (MS) detection.[1] UV detection is suitable due to the presence of the chlorophenyl chromophore.

Experimental Workflow: HPLC-UV/MS Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh & Dissolve Sample (e.g., 1 mg/mL in Diluent) D Filter Sample & Degas Mobile Phases A->D B Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) B->D C Prepare Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) C->D E Equilibrate HPLC System (C18 Column) D->E F Inject Sample (e.g., 5 µL) E->F G Gradient Elution F->G H UV Detection (e.g., 230 nm) G->H I MS Detection (ESI Negative Mode) H->I J Integrate Chromatogram I->J K Calculate Purity (% Area) J->K L Confirm Mass ([M-H]⁻ at m/z 205.0) J->L

Caption: Workflow for HPLC-UV/MS Purity Analysis.

Protocol: HPLC-UV Method

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to prepare a 1 mg/mL stock solution.

    • Further dilute as necessary for analysis.

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

  • Instrumentation and Conditions:

    • A standard HPLC system equipped with a UV detector is suitable. For mass confirmation, an LC/MS system with an electrospray ionization (ESI) source can be used.[5]

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column for retaining nonpolar to moderately polar compounds.
Mobile Phase A 0.1% (v/v) Formic Acid in WaterAcidic modifier to suppress ionization of the analyte.[6]
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 30% B to 95% B over 15 minTo elute the main peak and any more hydrophobic impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 5 µLAdjustable based on concentration and detector sensitivity.
UV Detection 230 nmCorresponds to the absorbance maximum of the chlorophenyl group.
  • Data Interpretation:

    • Purity: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Identity: The retention time of the sample peak should match that of a qualified reference standard.

    • MS Confirmation: In ESI negative ion mode, the primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at an m/z of approximately 205.0.

Structural Elucidation and Confirmation

A combination of spectroscopic techniques is required to unequivocally confirm the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the local environment of specific nuclei. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The para-substituted benzene ring will give a characteristic AA'BB' system in the ¹H NMR spectrum.[7] The two fluorine atoms are chemically equivalent and will not couple to each other but will couple to adjacent ¹³C nuclei.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F spectra.

Expected Spectral Features:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityRationale
¹H ~10-13Broad SingletAcidic proton of the carboxylic acid; shift is concentration-dependent.[8]
¹H ~7.5Doublet (AA'BB')Aromatic protons ortho to the -C(F₂)COOH group.[7][9]
¹H ~7.4Doublet (AA'BB')Aromatic protons ortho to the chlorine atom.[7][9]
¹³C ~165-175Triplet (due to ²JCF)Carboxylic acid carbonyl carbon.[8]
¹³C ~125-140Multiple SignalsFour distinct aromatic carbons.[7]
¹³C ~110-125Triplet (due to ¹JCF)Quaternary carbon bonded to two fluorine atoms (-CF₂-).
¹⁹F -90 to -120SingletGeminal difluoro group attached to a quaternary carbon.[10][11][12]
Mass Spectrometry (MS)

Principle and Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. For LC-MS, Electrospray Ionization (ESI) is ideal. For GC-MS (after derivatization) or direct infusion, Electron Ionization (EI) can be used, which typically yields more extensive fragmentation.

Protocol: ESI-MS (Negative Mode)

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in the HPLC mobile phase or methanol.

  • Instrumentation: A mass spectrometer with an ESI source (e.g., a single quadrupole, triple quadrupole, or time-of-flight instrument).

  • Analysis: Infuse the sample directly or analyze the eluent from the HPLC.

    • Expected Ion: [M-H]⁻ at m/z 204.9873 (exact mass).

    • Isotope Pattern: A characteristic pattern due to the presence of one chlorine atom (~3:1 ratio for M and M+2 peaks) should be observed.

Predicted Electron Ionization (EI) Fragmentation: A potential fragmentation pathway under EI conditions would involve initial loss of the carboxyl group, followed by further fragmentation.

Diagram: Predicted EI-MS Fragmentation Pathway

MS_Fragmentation M [C₈H₅ClF₂O₂]⁺˙ m/z 206 F1 [C₇H₄ClF₂]⁺ m/z 159 M->F1 - COOH F2 [C₇H₅ClF₂]⁺˙ m/z 160 M->F2 - CO₂ F3 [C₆H₄Cl]⁺ m/z 111 F1->F3 - CF₂ F4 [C₇H₄F₂]⁺ m/z 125 F2->F4 - Cl

Caption: Predicted major fragmentation steps in EI-MS.

Infrared (IR) Spectroscopy

Principle and Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to bond vibrations. This technique is excellent for confirming the presence of the carboxylic acid and C-F bonds.

Protocol: IR Analysis

  • Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.

  • Instrumentation: A standard FT-IR spectrometer.

  • Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.

Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationRationale
2500-3300 (very broad)O-H stretch (H-bonded)Characteristic of a carboxylic acid dimer.[8][13][14][15]
~1710 (strong, sharp)C=O stretchCarbonyl of the carboxylic acid.[8][13][14][15]
1600, 1490C=C stretchAromatic ring vibrations.
1200-1350C-O stretchCoupled with O-H bend in carboxylic acid.[13]
1000-1150C-F stretchStrong absorption typical for organofluorine compounds.
~830C-H out-of-plane bendIndicative of para-disubstitution on a benzene ring.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the complete characterization of this compound. The combination of chromatography for purity assessment and a suite of spectroscopic techniques (NMR, MS, IR) for structural confirmation ensures a thorough and robust evaluation of the compound's identity and quality. These protocols serve as a validated starting point for researchers and analysts, enabling confident integration of this molecule into their development pipelines.

References

HPLC analysis of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Purity Determination of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid by High-Performance Liquid Chromatography

Abstract

This application note presents a comprehensive, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of this compound. This compound is a halogenated aromatic carboxylic acid, and its precise purity assessment is critical for its application in research and as a potential intermediate in pharmaceutical manufacturing. The described protocol is designed for researchers, analytical scientists, and quality control professionals, providing not only a step-by-step procedure but also the scientific rationale behind the method's development, ensuring both technical accuracy and practical applicability. The methodology is grounded in established chromatographic principles and adheres to international regulatory standards for analytical procedure validation.

Foundational Principles and Method Rationale

The development of a reliable HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. High-performance liquid chromatography is the premier technique for this analysis due to its high resolution, sensitivity, and quantitative accuracy.[1]

Analyte Characteristics: this compound
  • Structure: The molecule consists of a chlorophenyl ring attached to a difluoroacetic acid moiety.

  • Acidity: The carboxylic acid group dictates that the analyte's ionization state is pH-dependent. To ensure consistent retention and sharp, symmetrical peaks in reversed-phase chromatography, the mobile phase pH must be controlled to suppress the ionization of the acid group. This is typically achieved by maintaining a pH at least 2 units below the analyte's pKa.

  • Hydrophobicity: The presence of the chlorophenyl group imparts significant hydrophobic character, making it ideally suited for separation using a non-polar stationary phase, such as C18.[2]

  • UV Absorbance: The aromatic ring is a strong chromophore, allowing for sensitive detection using a standard UV-Vis detector.

Rationale for Chromatographic System Choices

The selection of each component of the HPLC system is a deliberate choice made to optimize the separation based on the analyte's properties.

  • Chromatographic Mode: Reversed-Phase (RP) Reversed-phase HPLC is the chosen mode due to the analyte's non-polar (hydrophobic) nature. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile). Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[2]

  • Stationary Phase Selection: C18 (Octadecylsilane) A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention and selectivity for a wide range of hydrophobic compounds, including halogenated aromatics.[2][3] For potentially difficult separations involving isomers or closely related halogenated impurities, a Pentafluorophenyl (PFP) phase could be considered as an alternative due to its unique pi-pi and dipole-dipole interaction mechanisms, which can offer enhanced selectivity for fluorinated and halogenated compounds.[4][5]

  • Mobile Phase Composition: Acetonitrile and Buffered Water A gradient of acetonitrile and water provides the necessary range of elution strength to separate the main component from both early and late-eluting impurities. The use of an acidic buffer (e.g., phosphate or formate buffer at pH 3.0) is critical. By maintaining a low pH, the carboxylic acid analyte remains in its protonated, neutral form, which prevents peak tailing and ensures reproducible retention.[6][7]

  • Detector and Wavelength Selection A Photodiode Array (PDA) or Diode Array Detector (DAD) is recommended. This allows for the determination of the analyte's absorbance maximum (λmax) for optimal sensitivity and can also assist in peak purity assessment. For this compound, a wavelength between 220-230 nm is appropriate for detecting the phenyl chromophore.[8]

Detailed Analytical Protocol

This section provides a complete, step-by-step protocol for the execution of the purity analysis.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and DAD/PDA detector.

  • Data System: Chromatography Data Station (CDS) for system control, data acquisition, and processing.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Phosphoric Acid (o-Phosphoric Acid, ~85%, Analytical Grade)

  • Reference Standard: this compound, purity ≥98%.

  • Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 µm solvent filters.

Chromatographic Conditions

All quantitative parameters for the HPLC method are summarized in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 40% B; 18.1-25 min: 40% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector DAD/PDA, Wavelength 225 nm
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Mobile Phase A (0.02 M Phosphate Buffer, pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter through a 0.45 µm solvent filter before use.

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Reference Standard Stock Solution (approx. 500 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow to cool to room temperature and dilute to volume with diluent.

  • Working Standard Solution (approx. 50 µg/mL):

    • Pipette 5.0 mL of the Reference Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with diluent.

  • Sample Solution (approx. 50 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the Reference Standard to obtain the final working sample solution.

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is a mandatory step to ensure the validity of the results.[9][10] The criteria must be met for the system to be deemed suitable for analysis.[11][12]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (50 µg/mL).

  • Evaluate the following parameters against the acceptance criteria.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.[11]
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.[9]
Repeatability (%RSD) ≤ 2.0% for peak areaEnsures the precision of the system, particularly the injector and pump.[11][12]
Analytical Procedure
  • Once the system passes the SST, inject a diluent blank to ensure no carryover or contamination.

  • Inject each sample solution in duplicate.

  • Bracket the sample injections with injections of the Working Standard Solution to monitor for any drift in system performance.

Calculation of Purity

The purity of the sample is determined by the principle of area percent normalization. This assumes that all impurities have a similar detector response to the main component.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Principles (ICH Q2(R1))

While this document provides a developed method, it must be formally validated for its intended purpose in a regulated environment. Validation demonstrates that the analytical procedure is suitable for its intended use.[13][14] Key parameters to be assessed according to ICH Q2(R1) guidelines include:[15][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which the procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Visualization of Workflow and Logic

HPLC Analysis Workflow

The following diagram illustrates the complete workflow for the purity analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_results 3. Reporting prep_mobile Prepare Mobile Phase & Diluent prep_std Prepare Reference Standard Solution prep_sample Prepare Sample Solution equilibrate Equilibrate HPLC System prep_sample->equilibrate sst Perform System Suitability (5 Replicate Injections) equilibrate->sst sst_check SST Criteria Met? sst->sst_check inject_blank Inject Blank sst_check->inject_blank  Yes troubleshoot Troubleshoot System (Check Column, Pump, etc.) sst_check->troubleshoot No   inject_samples Inject Samples (Bracketing with Standards) inject_blank->inject_samples process_data Integrate Peaks & Process Data inject_samples->process_data troubleshoot->equilibrate calculate Calculate Purity (Area % Method) process_data->calculate report Generate Final Report calculate->report

Caption: End-to-end workflow for HPLC purity analysis.

Method Development Logic

This diagram shows the decision-making process behind the selection of the key method parameters.

Method_Development_Logic cluster_properties cluster_choices Method Parameter Choices analyte Analyte Properties This compound prop1 Acidic (Carboxylic Acid) analyte->prop1 prop2 Hydrophobic (Aromatic Ring) analyte->prop2 prop3 UV Chromophore (Phenyl) analyte->prop3 prop4 Halogenated analyte->prop4 choice_mobile Mobile Phase: ACN / Buffered H₂O (pH Control is Critical) prop1->choice_mobile Requires pH suppression choice_mode Mode: Reversed-Phase prop2->choice_mode Drives retention choice_detector Detector: UV/PDA (Select λmax) prop3->choice_detector Enables detection choice_column Column: C18 (Alternative: PFP) prop4->choice_column Influences selectivity choice_mode->choice_column

Caption: Rationale for HPLC method parameter selection.

References

Unambiguous Structure Confirmation of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid using Multinuclear (¹H, ¹³C, ¹⁹F) NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide and robust protocol for the definitive structure confirmation of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid, a key building block in pharmaceutical and agrochemical synthesis. We leverage the synergistic power of one-dimensional ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The methodology presented herein establishes a self-validating system for structural analysis, where characteristic chemical shifts and, most critically, heteronuclear coupling constants (J-couplings) between ¹H, ¹³C, and ¹⁹F nuclei provide irrefutable evidence of the molecular architecture. This guide is intended for researchers and drug development professionals who require rigorous analytical methods for the characterization of complex organofluorine compounds.

Introduction: The Analytical Challenge of Organofluorine Compounds

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability and binding affinity.[1] This has made fluorinated compounds ubiquitous in modern drug discovery.[2] this compound is one such compound of interest.[3][4] Its precise structure, particularly the presence and location of the geminal difluoro group, is critical to its function and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for molecular structure elucidation in solution.[5][6] For fluorinated molecules, a multinuclear approach is not just beneficial, but essential for complete characterization. While ¹H and ¹³C NMR provide the carbon-hydrogen framework, ¹⁹F NMR offers a direct and highly sensitive window into the fluorine environment.[7][8] The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it an ideal NMR probe.[1] The combination of these three techniques, particularly the analysis of through-bond J-coupling interactions, provides a comprehensive and self-validating confirmation of the target structure.[8]

Foundational Principles of Multinuclear NMR

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific radiofrequency.[6][9] The precise frequency, or "chemical shift," is highly sensitive to the local electronic environment of the nucleus, providing detailed structural information.[5]

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons in a molecule.

  • ¹³C NMR: Reveals the carbon skeleton. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve the signal-to-noise ratio.[10]

  • ¹⁹F NMR: Offers exceptional sensitivity and a wide chemical shift range, which minimizes signal overlap.[11] The absence of endogenous fluorine signals in biological systems also makes ¹⁹F NMR a powerful tool for in-vivo studies and reaction monitoring.[12] Crucially, ¹⁹F nuclei couple to both ¹H and ¹³C nuclei, providing definitive connectivity data through spin-spin coupling constants.[8][13]

Experimental Protocol

This section outlines the step-by-step methodology for sample preparation and data acquisition. The causality behind each choice is explained to ensure reproducibility and high-quality data.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample should be a homogeneous solution, free of particulate matter, at an appropriate concentration.[14]

Materials:

  • This compound (5-10 mg for ¹H; 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆), 0.6-0.7 mL

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)[15]

  • Pasteur pipette and cotton or glass wool for filtration

Protocol:

  • Weighing: Accurately weigh the required amount of this compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient, while ¹³C NMR requires a more concentrated sample (20-50 mg) to achieve a good signal-to-noise ratio in a reasonable time.[14][15]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Acetone-d₆ or DMSO-d₆ are recommended over CDCl₃ for carboxylic acids to ensure the acidic proton is observable and does not exchange too rapidly. The deuterated solvent provides the field-frequency lock signal for the spectrometer.[16][17]

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial.[17] Gently vortex or swirl to ensure complete dissolution.

  • Filtration: To remove any suspended particulates that can degrade spectral quality by disrupting the magnetic field homogeneity, filter the solution.[15] Pack a small, tight plug of cotton or glass wool into a Pasteur pipette and filter the sample solution directly into the 5 mm NMR tube.

  • Volume Check: The final sample height in the tube should be approximately 4-5 cm, which corresponds to a volume of 0.55-0.7 mL.[15][16] This ensures the sample fills the detection region of the NMR probe coil optimally.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Compound (5-50 mg) solvent 2. Select & Add Solvent (Acetone-d6, 0.7 mL) weigh->solvent dissolve 3. Ensure Complete Dissolution solvent->dissolve filter 4. Filter into NMR Tube (Remove Particulates) dissolve->filter load 5. Load Sample into Spectrometer filter->load setup 6. Lock, Tune, Shim load->setup acquire 7. Acquire Spectra (1H, 13C, 19F) setup->acquire process 8. Process Data (FT, Phase, Baseline) acquire->process interpret 9. Interpret Spectra (Shifts, Couplings) process->interpret confirm 10. Confirm Structure interpret->confirm

References

Application Note: Strategic Derivatization of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. This molecule is a valuable building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by the gem-difluoro and chlorophenyl motifs.[1][2] Direct use of the carboxylic acid functionality can be limiting; therefore, its conversion into more versatile intermediates such as esters, amides, and acid chlorides is crucial for subsequent molecular elaboration. This document explores the rationale behind various derivatization strategies, offering field-tested, step-by-step protocols for key transformations, including esterification, amide coupling, and its application as a difluoromethylating agent.

Introduction: The Synthetic Potential of a Fluorinated Acid

This compound (CDFA) is a structurally important scaffold in modern drug discovery. The α,α-difluoroacetic acid moiety is of particular interest as the CF₂ group can act as a bioisostere for ether, ketone, or gem-dimethyl functionalities, significantly modulating properties like metabolic stability, lipophilicity, and pKa.[3] The derivatization of the carboxylic acid is a critical first step in harnessing the potential of this building block. By converting the relatively unreactive carboxyl group into an activated species, chemists can unlock a wide array of synthetic pathways, enabling the construction of complex molecular architectures for pharmaceutical and agrochemical candidates.[4]

This guide moves beyond simple procedural lists to explain the causality behind reagent selection and reaction conditions, ensuring that researchers can not only replicate these methods but also adapt them to their specific synthetic challenges.

Core Derivatization Strategies: A Workflow Overview

The choice of derivatization pathway depends entirely on the desired synthetic outcome. The carboxylic acid can be transformed into a range of functional groups, each with its own unique reactivity profile. The most common and synthetically useful transformations are esterification, amidation, and reduction. Furthermore, recent advances have highlighted the use of difluoroacetic acids as precursors for radical difluoromethylation reactions.[5][6][7]

G cluster_ester Esterification cluster_amide Amidation cluster_radical Radical Precursor Start This compound Ester Ester Derivative (R-COOR') Start->Ester Alcohol, Coupling Agent (e.g., EDC, DMAP) Amide Amide Derivative (R-CONR'R'') Start->Amide Amine, Coupling Agent (e.g., HATU, HOBt) Radical Difluoromethyl Radical (•CF₂-Ar) Start->Radical Oxidant, Catalyst (e.g., Minisci Reaction)

Diagram 1: Key derivatization pathways for CDFA.

Protocol I: Amide Bond Formation via Peptide Coupling

Amide synthesis is fundamental to the construction of countless active pharmaceutical ingredients.[4] Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. The use of modern peptide coupling reagents provides a mild, efficient, and highly reliable method for amide bond formation, minimizing side reactions and preserving stereochemical integrity where applicable.

Causality and Reagent Selection:

  • Coupling Reagent (HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient aminium-based coupling reagent. It reacts with the carboxylic acid to form a highly reactive OAt-active ester intermediate, which is less prone to racemization and reacts rapidly with the amine nucleophile.[8]

  • Base (DIPEA): N,N-Diisopropylethylamine is a non-nucleophilic hindered base. Its primary role is to neutralize the protonated amine (if starting from a salt) and to scavenge the HCl or other acidic byproducts generated during the reaction, driving the equilibrium towards product formation.

Detailed Protocol: Synthesis of N-benzyl-2-(4-chlorophenyl)-2,2-difluoroacetamide
  • Reagent Preparation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq, e.g., 207 mg, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL).

    • Add HATU (1.1 eq, 418 mg, 1.1 mmol) to the solution. Stir for 5 minutes at room temperature to pre-activate the acid.

  • Reaction Execution:

    • To the activated acid solution, add benzylamine (1.05 eq, 112 mg, 1.05 mmol).

    • Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 323 mg, 2.5 mmol) dropwise via syringe.

    • Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and 1M HCl (aq) (30 mL).

    • Separate the layers and wash the organic phase sequentially with saturated NaHCO₃ (aq) (30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure amide.

G Acid R-COOH (CDFA) ActiveEster OAt-Active Ester Acid->ActiveEster + HATU HATU HATU HATU->ActiveEster Base Base (DIPEA) Amide R-CONHR' (Product) ActiveEster->Amide + R'-NH₂ Byproducts Byproducts Amine R'-NH₂ Amine->Amide

Diagram 2: Workflow for HATU-mediated amide coupling.

Protocol II: Esterification via Carbodiimide Activation

Ester derivatives are critical intermediates, often used as protecting groups or as precursors for further C-C bond-forming reactions (e.g., Claisen condensations). While classic Fischer esterification is possible, it requires harsh acidic conditions and high temperatures. A milder and more general approach involves carbodiimide activators.[9][10]

Causality and Reagent Selection:

  • Coupling Reagent (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is a water-soluble carbodiimide. It activates the carboxylic acid to form an O-acylisourea intermediate. The byproducts are also water-soluble, simplifying purification through aqueous extraction.[8]

  • Catalyst (DMAP): 4-Dimethylaminopyridine is a highly effective acylation catalyst. It reacts with the O-acylisourea intermediate to form a more reactive DMAP-acylpyridinium species, which is then readily attacked by the alcohol.

Detailed Protocol: Synthesis of Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate
  • Reagent Preparation:

    • Dissolve this compound (1.0 eq, 207 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) in a round-bottom flask at room temperature.

    • Add absolute ethanol (1.5 eq, 69 mg, 1.5 mmol).

    • Add a catalytic amount of DMAP (0.1 eq, 12 mg, 0.1 mmol).

  • Reaction Execution:

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC hydrochloride (1.2 eq, 230 mg, 1.2 mmol) portion-wise over 5 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or GC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash the organic phase with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The resulting crude ester is often of high purity but can be further purified by silica gel chromatography if necessary.

Protocol III: Application in C-H Difluoromethylation

A modern and powerful application of difluoroacetic acids is their use as a source of the difluoromethyl radical (•CF₂H) for direct C-H functionalization of heteroarenes.[5][7] This "late-stage" functionalization is highly valuable in drug discovery for rapid analogue synthesis. The Minisci reaction provides a classic platform for such radical additions to electron-deficient heterocycles.

Causality and Reagent Selection:

  • Radical Generation: Under oxidative conditions (e.g., using persulfate), the difluoroacetic acid can undergo decarboxylation to generate an α,α-difluoroaryl radical, which can then be trapped to form the desired difluoromethyl radical source for the subsequent reaction.

  • Substrate: Electron-deficient N-heterocycles (e.g., pyridines, quinolines) are ideal substrates for nucleophilic radical attack in Minisci-type reactions.

Detailed Protocol: Minisci-type Difluoromethylation of Isoquinoline

Disclaimer: This protocol is a representative adaptation. Optimization for specific substrates is highly recommended.

  • Reagent Preparation:

    • In a pressure-tolerant vial, combine this compound (2.0 eq, 414 mg, 2.0 mmol), isoquinoline (1.0 eq, 129 mg, 1.0 mmol), and silver nitrate (AgNO₃, 0.1 eq, 17 mg, 0.1 mmol).

    • Add a solvent mixture of acetonitrile (MeCN) and water (3:1, 4 mL).

  • Reaction Execution:

    • Add ammonium persulfate ((NH₄)₂S₂O₈, 3.0 eq, 685 mg, 3.0 mmol) to the vial.

    • Seal the vial tightly and place it in a preheated oil bath at 80 °C.

    • Stir vigorously for 12 hours. The reaction mixture may become dark.

  • Work-up and Purification:

    • Cool the reaction to room temperature and carefully vent the vial.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography on silica gel to isolate the difluoromethylated isoquinoline product.

Summary of Derivatization Methods

The following table summarizes the key aspects of the detailed protocols, providing a quick reference for researchers to select the most appropriate method for their synthetic goals.

Derivatization Type Key Reagents Typical Solvent Reaction Time Yield Range Key Advantages
Amide Coupling CDFA, Amine, HATU, DIPEADMF, MeCN4-8 h75-95%High efficiency, low racemization, mild conditions.
Esterification CDFA, Alcohol, EDC, DMAPDCM, CH₂Cl₂12-18 h80-98%Mild conditions, water-soluble byproducts (with EDC).
C-H Difluoromethylation CDFA, Heteroarene, (NH₄)₂S₂O₈MeCN / H₂O12 h40-70%Direct C-H functionalization, valuable for late-stage modification.

Safety and Handling

This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, inhaled, or in contact with skin.[11] All reactions, especially those involving volatile solvents or heating, should be performed in a well-ventilated fume hood. Reagents such as thionyl chloride, HATU, and strong bases should be handled with extreme care according to their specific Safety Data Sheets (SDS).

References

Scale-up synthesis of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid

Authored by: A Senior Application Scientist

Abstract

The gem-difluoromethylene group is a critical structural motif in modern medicinal and agricultural chemistry, valued for its ability to modulate the physicochemical properties of bioactive molecules, such as lipophilicity and metabolic stability.[1][2][3] This application note provides a comprehensive guide to the scale-up synthesis of this compound, a key building block for introducing the (4-chlorophenyl)difluoromethyl moiety. We present a robust, two-step synthetic protocol beginning with the synthesis of the nitrile precursor, 2-(4-chlorophenyl)-2,2-difluoroacetonitrile, followed by its hydrolysis. This guide emphasizes process optimization, safety considerations, and analytical quality control to ensure a reproducible and efficient scale-up process suitable for drug development and manufacturing environments.

Introduction: The Significance of the Aryl Difluoroacetic Acid Moiety

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The difluoromethylene (-CF2-) group, in particular, serves as a bioisostere for ether linkages or carbonyl groups, enhancing metabolic stability and altering electronic properties without significant steric impact.[1] this compound and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.[4][5] However, the introduction of the difluoromethyl group presents unique challenges, especially when transitioning from laboratory-scale synthesis to pilot or industrial production. This protocol outlines a validated pathway designed for scalability, focusing on commercially viable starting materials and reaction conditions that are amenable to large-scale chemical reactors.

Strategic Overview of the Synthetic Pathway

Several routes can be envisioned for the synthesis of the target compound. These include direct difluoroalkylation methods and the classic Reformatsky reaction.[6][7][8][9][10][11] However, for large-scale production, a convergent and high-yielding route utilizing manageable reagents is paramount. The chosen strategy involves two primary stages:

  • Synthesis of the Nitrile Precursor: The formation of 2-(4-chlorophenyl)-2,2-difluoroacetonitrile from 4-chlorophenylacetonitrile.

  • Hydrolysis: The conversion of the nitrile intermediate to the final carboxylic acid product.

This pathway is advantageous due to the relatively straightforward nature of each step and the ability to isolate and purify the intermediate, ensuring high purity in the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Hydrolysis 4-chlorophenylacetonitrile 4-chlorophenylacetonitrile Product_1 2-(4-chlorophenyl)-2,2-difluoroacetonitrile 4-chlorophenylacetonitrile->Product_1 Fluorination Reagents_1 Electrophilic Fluorinating Agent Reagents_1->Product_1 Product_1_ref 2-(4-chlorophenyl)-2,2-difluoroacetonitrile Final_Product This compound Product_1_ref->Final_Product Hydrolysis Reagents_2 Acid or Base (e.g., H2SO4, NaOH) Reagents_2->Final_Product G Nitrile R-CF2-C≡N Protonation Protonation of Nitrile (H+ from H2SO4) Nitrile->Protonation Hydration Nucleophilic Attack by H2O Protonation->Hydration Amide_Intermediate Primary Amide R-CF2-C(=O)NH2 Hydration->Amide_Intermediate Tautomerization Protonation_Amide Protonation of Amide Amide_Intermediate->Protonation_Amide Hydration_Amide Nucleophilic Attack by H2O Protonation_Amide->Hydration_Amide Tetrahedral_Intermediate Tetrahedral Intermediate Hydration_Amide->Tetrahedral_Intermediate Acid_Product Carboxylic Acid R-CF2-COOH Tetrahedral_Intermediate->Acid_Product Elimination of NH3

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical, in-lab application. The synthesis of α,α-difluoroaryl acetic acids, such as 2-(4-chlorophenyl)-2,2-difluoroacetic acid, is a common objective in medicinal and materials chemistry. However, optimizing the yield and purity of these compounds requires a nuanced understanding of the reaction mechanisms and potential pitfalls. This guide is structured to provide direct, actionable solutions to common challenges encountered during synthesis, with a focus on the widely-used Reformatsky reaction pathway for generating the key α,α-difluoro ester intermediate.

Part 1: Troubleshooting Guide

This section addresses the most frequent issues encountered during the synthesis. The core of this process often involves a Reformatsky-type reaction to form an ester precursor, followed by hydrolysis.

Q1: My reaction is sluggish or fails to initiate. What's the first thing I should check?

A: The most common culprit for initiation failure in a Reformatsky reaction is the passivation of the zinc metal.[1] Zinc dust is typically coated with a thin, inert layer of zinc oxide, which prevents its oxidative addition into the carbon-halogen bond of the α-halo ester.[2]

Troubleshooting Steps:

  • Verify Zinc Activation: Freshly activated zinc is crucial for success. If you did not activate your zinc immediately before use, this is the likely point of failure.

  • Re-evaluate Reagents & Conditions:

    • Anhydrous Conditions: The organozinc intermediate is highly sensitive to moisture. Ensure all glassware was oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Solvents must be rigorously dried.

    • Reagent Quality: Verify the purity of your ethyl bromodifluoroacetate and the 4-chlorophenyl precursor. Degradation of the halo-ester is common during storage.

See Protocol 1 for detailed zinc activation procedures.

Q2: The reaction initiated, but my yield is very low after workup. What are the likely causes?

A: Low yield can stem from several competing side reactions or suboptimal conditions. Understanding the reactive nature of the Reformatsky enolate is key to diagnosing the issue.

Causality Analysis & Solutions:

  • Side Reaction: Wurtz-type Coupling: The organozinc enolate can react with another molecule of ethyl bromodifluoroacetate, leading to dimerization and unproductive consumption of the starting material.

    • Solution: Maintain a low concentration of the ethyl bromodifluoroacetate. This is best achieved by adding it slowly (dropwise) to the suspension of activated zinc and the carbonyl substrate. This ensures the generated enolate reacts preferentially with the more electrophilic aldehyde/ketone.[3]

  • Side Reaction: Enolate Dimerization: The Reformatsky reagent can exist as a dimer, which can be less reactive or lead to byproducts.[4]

    • Solution: Proper solvent choice and temperature control are critical. THF is often used as it can help break up the dimeric structure of the reagent.[1] Running the reaction at the lowest temperature that still allows for a reasonable rate can minimize this and other side reactions.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed. If the reaction stalls, a fresh portion of activated zinc can sometimes restart it.

Q3: I'm observing multiple unexpected spots on my TLC plate. How can I identify and prevent these byproducts?

A: Byproduct formation is often a direct consequence of reaction conditions. The most common byproducts in this synthesis are:

  • The Dimer of the Reformatsky Reagent: As discussed above, this arises from the coupling of two enolate molecules. It will appear as a higher molecular weight, non-polar spot on TLC.

    • Prevention: Slow addition of the halo-ester and maintaining dilute conditions.

  • Unreacted Starting Material: If the reaction was incomplete.

    • Prevention: Ensure zinc is fully activated, extend reaction time, or gently increase the temperature.

  • Product of Aldehyde/Ketone Enolization: While Reformatsky enolates are less basic than Grignard reagents or lithium enolates, they can still deprotonate highly acidic carbonyl compounds.[3]

    • Prevention: This is less of a concern with aromatic aldehydes but can be an issue with aliphatic ketones. Using a less coordinating solvent might reduce the basicity of the enolate.

Q4: The final hydrolysis (saponification) of the ester precursor is giving me a poor yield of the carboxylic acid. What could be going wrong?

A: The hydrolysis of the ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate precursor is a critical final step. Issues here usually relate to incomplete reaction or product degradation.

  • Incomplete Hydrolysis: The difluoroacetate ester can be sterically hindered and electronically deactivated, making it resistant to hydrolysis.

    • Solution: Use a stronger base like Lithium Hydroxide (LiOH) which is highly effective for saponifying hindered esters. Ensure sufficient reaction time and consider gentle heating (e.g., 40-50°C).

  • Product Degradation: While generally stable, the product could potentially undergo decarboxylation or other side reactions under harsh conditions (e.g., excessively high temperatures or prolonged exposure to strong acid during workup).

    • Solution: Use moderate temperatures for the saponification. During the acidic workup to protonate the carboxylate, keep the solution cool with an ice bath to prevent any unwanted side reactions.

Part 2: Frequently Asked Questions (FAQs)

  • Q: Can I use other metals besides zinc?

    • A: Yes, while zinc is traditional, other metals like indium, samarium (in the form of SmI₂), and chromium have been used.[4][5] These alternatives can sometimes offer different reactivity profiles or improved yields, particularly with sensitive substrates, but they are often more expensive and may require different activation procedures. For general purposes, activated zinc dust remains the most cost-effective and reliable choice.

  • Q: How important is the choice of the halogen on the difluoroacetate (Br vs. I)?

    • A: The reactivity order is generally I > Br > Cl. Ethyl iododifluoroacetate is more reactive and can form the organozinc reagent under milder conditions than ethyl bromodifluoroacetate.[6] This can be advantageous for less reactive carbonyls or to minimize high-temperature side reactions. However, the iodo-compound is typically more expensive and less stable. The bromo-compound offers a good balance of reactivity and stability for most applications.

  • Q: What is the optimal solvent for this reaction?

    • A: Ethereal solvents like THF or Diethyl Ether are most common.[1] THF is often preferred due to its higher boiling point (allowing for a wider temperature range) and its ability to better solvate the organozinc intermediate, which can lead to higher reactivity.[4] Aromatic solvents like Toluene can also be used, sometimes in combination with an ether.[2] The choice depends on the specific substrates and the desired reaction temperature.

  • Q: Why is iodine used to activate zinc, and how does it work?

    • A: A small crystal of iodine is often added to the zinc suspension. The iodine likely reacts with the surface of the zinc, chemically etching it and dislodging the passivating oxide layer. This exposes a fresh, reactive zinc surface for the oxidative addition step. The appearance of color from the iodine followed by its disappearance is a good visual indicator that activation has begun.

Part 3: Experimental Protocols & Data

Protocol 1: Activation of Zinc Dust

This protocol should be performed under an inert atmosphere immediately before the main reaction.

  • Place zinc dust (1.5 - 2.0 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stir bar, and inert gas inlet.

  • Add dry THF to cover the zinc.

  • Add a small crystal of iodine. The solution will turn brown.

  • Stir the suspension. Gentle warming with a heat gun may be required to initiate the activation. The brown color will fade as the iodine is consumed.

  • Alternatively, add a few drops of 1,2-dibromoethane or trimethylsilyl chloride (TMSCl) to initiate activation. Vigorous gas evolution may be observed.

  • Once the activation is complete (e.g., color has faded, or gas evolution has ceased), the zinc is ready for use.

Method Activator Typical Conditions Observation
1Iodine (I₂)Catalytic amount, gentle heatBrown color appears and fades
21,2-Dibromoethane~5 mol%Gas (ethylene) evolution
3TMSCl~10 mol%Vigorous reaction
4Acid WashDilute HCl, wash, dryPre-reaction prep, not in-situ

Table 1: Common Methods for Zinc Activation.

Protocol 2: Synthesis of Ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate (Illustrative Precursor)

This protocol is a representative procedure. Actual quantities and conditions should be optimized.

  • To the flask containing freshly activated zinc dust (e.g., 10.0 g, 153 mmol) under Argon, add the 4-chlorophenyl precursor (e.g., 4-chlorobenzaldehyde, 1 equiv) and 100 mL of anhydrous THF.

  • In a separate, dry dropping funnel, prepare a solution of ethyl bromodifluoroacetate (1.2 equiv) in 50 mL of anhydrous THF.

  • Add the ethyl bromodifluoroacetate solution dropwise to the stirred zinc suspension over 60-90 minutes. The reaction is exothermic; maintain the internal temperature below 40°C using a water bath if necessary.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis shows consumption of the starting aldehyde.

  • Cool the reaction mixture to 0°C and quench by slowly adding 50 mL of saturated aqueous NH₄Cl solution.

  • Extract the mixture three times with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the intermediate ester.

Protocol 3: Saponification to this compound
  • Dissolve the purified ester from Protocol 2 (1.0 equiv) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2-3 equiv) to the solution.

  • Stir the mixture at room temperature or warm gently to 40°C, monitoring the reaction by TLC until the starting ester is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding cold 1M HCl. A white precipitate should form.

  • Extract the acidic aqueous layer three times with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, this compound.[7]

Part 4: Visualizations

Reformatsky_Mechanism Figure 1: The Reformatsky Reaction Mechanism RBr Ethyl Bromodifluoroacetate (Br-CF2COOEt) Enolate Reformatsky Enolate (BrZn-CF2COOEt) RBr->Enolate  Oxidative Addition Zn Zinc Metal (Zn⁰) Zn->Enolate Intermediate Zinc Alkoxide Intermediate Enolate->Intermediate  Nucleophilic Addition Carbonyl 4-Chlorophenyl Precursor (Ar-C=O) Carbonyl->Intermediate Product β-Hydroxy Ester (Ar-CH(OZnBr)-CF2COOEt) Intermediate->Product  Rearrangement FinalProduct Final Product after Workup (Ar-CH(OH)-CF2COOEt) Product->FinalProduct  Acid Workup (H₃O⁺)

Caption: The Reformatsky Reaction Mechanism.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckInitiation Did the reaction initiate properly? Start->CheckInitiation YesInitiation Yes CheckInitiation->YesInitiation Yes NoInitiation No CheckInitiation->NoInitiation No CheckConditions Analyze Reaction Conditions YesInitiation->CheckConditions ActivateZinc Root Cause: Inactive Zinc Solution: Re-run with freshly activated zinc. NoInitiation->ActivateZinc SlowAddition Was halo-ester added slowly? CheckConditions->SlowAddition YesSlow Yes SlowAddition->YesSlow Yes NoSlow No SlowAddition->NoSlow No CheckTemp Was temperature controlled? YesSlow->CheckTemp Wurtz Root Cause: Wurtz Coupling Solution: Re-run with slow, dropwise addition. NoSlow->Wurtz YesTemp Yes CheckTemp->YesTemp Yes NoTemp No CheckTemp->NoTemp No CheckPurity Check Reagent/Solvent Purity YesTemp->CheckPurity SideReactions Root Cause: Thermal Side Reactions Solution: Run at lower temperature. NoTemp->SideReactions GoodPurity Purity OK CheckPurity->GoodPurity Yes BadPurity Impure CheckPurity->BadPurity No End Yield Optimized GoodPurity->End PurifyReagents Root Cause: Moisture/Impurities Solution: Dry solvents & purify reagents. BadPurity->PurifyReagents

Caption: Troubleshooting Workflow for Low Yield.

References

Technical Support Center: Optimizing Coupling Reactions with 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and advanced protocols for successfully coupling 2-(4-chlorophenyl)-2,2-difluoroacetic acid, a substrate known for its unique reactivity challenges. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring you can overcome common hurdles and achieve reproducible, high-yield results.

The primary difficulty in forming an amide bond with this compound stems from a combination of two factors:

  • Electronic Deactivation: The two fluorine atoms on the alpha-carbon are strongly electron-withdrawing. This reduces the nucleophilicity of the carboxylate, making it less reactive towards activation.

  • Steric Hindrance: The bulky 4-chlorophenyl group, combined with the gem-difluoro substituents, creates significant steric congestion around the carboxylic acid moiety, impeding the approach of both the coupling reagents and the amine.

Standard coupling procedures that work well for simple carboxylic acids often fail or provide unsatisfactory yields with this substrate.[1][2] This guide will walk you through troubleshooting these standard methods and introduce advanced protocols for when a more robust approach is required.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the coupling of this challenging acid.

Q1: Why are my standard EDC/HOBt coupling reactions failing or giving low yields?

A: The failure of standard carbodiimide-based methods like EDC/HOBt is the most common issue encountered. The primary reason is that the O-acylisourea intermediate formed upon reaction of the carboxylic acid with EDC is highly sterically hindered. This congestion makes the subsequent nucleophilic attack by either HOBt or the amine partner kinetically slow. This slow desired reaction allows competing side reactions, such as the hydrolysis of the activated ester or rearrangement to an inactive N-acylurea, to dominate, leading to low yields. Furthermore, the electronic deactivation of the carboxylate slows the initial activation step itself.

Q2: What is the role of additives like HOBt, HOAt, or Oxyma Pure®?

A: These additives are crucial, particularly in carbodiimide-mediated couplings. They function by trapping the initial, highly reactive O-acylisourea intermediate to form a more stable but still reactive activated ester (e.g., an OBt ester).[3] This serves two main purposes:

  • Reduces Racemization: For chiral carboxylic acids, these additives are essential to suppress racemization that can occur via an oxazolone intermediate.

  • Increases Efficiency: The active esters are often less sterically hindered and more reactive towards the amine than the O-acylisourea intermediate, improving overall yields. HOAt and Oxyma-based reagents are generally considered more effective than HOBt, especially for hindered couplings.

Q3: What are the best first-line alternative coupling reagents to try if EDC fails?

A: If EDC/HOBt proves ineffective, the next logical step is to employ more potent phosphonium or uronium/aminium-based coupling reagents.[4] These reagents are specifically designed to be more effective for hindered couplings.[2][4]

Reagent ClassExamplesMechanism of Action
Uronium/Aminium HATU, HBTUReact with the carboxylate to form a highly reactive OAt- or OBt-ester, respectively.
Phosphonium PyBOP, PyAOPForm a phosphonium ester intermediate, which is also highly reactive towards amines. These avoid the formation of guanidinium by-products.[3]

HATU is often the preferred choice due to its high reactivity and the superior leaving group ability of the HOAt anion.

Q4: How should I monitor the reaction to diagnose issues?

A: Effective reaction monitoring is key. Thin-Layer Chromatography (TLC) is often insufficient due to similar polarities of starting materials and products. The recommended method is Liquid Chromatography-Mass Spectrometry (LC-MS) . This allows you to:

  • Track the consumption of the carboxylic acid starting material.

  • Observe the formation of the desired amide product.

  • Identify key intermediates or by-products (e.g., N-acylurea) by their mass, providing direct insight into the reaction's failure mode.

Part 2: Troubleshooting Guide: Low or No Product Formation

This section provides a systematic approach to diagnosing and solving the most common problem: low conversion to the desired amide.

Troubleshooting Decision Pathway

The following diagram outlines a logical workflow for troubleshooting failed coupling reactions with this compound.

G start Start: Low/No Yield with EDC/HOBt check_reagents Are EDC, NHS/HOBt, and anhydrous solvents fresh and of high quality? start->check_reagents replace_reagents Action: Use fresh, high-purity reagents and ensure anhydrous conditions. check_reagents->replace_reagents No check_conditions Were reaction conditions (temp, time, stoichiometry) optimized? check_reagents->check_conditions Yes reagent_yes Yes reagent_no No replace_reagents->start optimize_cond Action: Increase temperature (40-60°C), extend reaction time (12-24h), use slight excess of coupling reagents (1.2-1.5 eq). check_conditions->optimize_cond No upgrade_reagent Is the amine partner also sterically hindered or electron-deficient? check_conditions->upgrade_reagent Yes cond_yes Yes cond_no No optimize_cond->start use_hatu Action: Switch to a more potent coupling reagent like HATU or PyBOP. upgrade_reagent->use_hatu No, amine is simple acyl_fluoride Action: Employ the In Situ Acyl Fluoride protocol for maximum reactivity. upgrade_reagent->acyl_fluoride Yes upgrade_yes Yes upgrade_no No, amine is simple end Problem Solved use_hatu->end acyl_fluoride->end

Caption: Troubleshooting workflow for low-yield couplings.

Common Causes and Solutions
ProblemPotential CauseRecommended Solution
Inactive Reagents EDC and NHS/HOBt are sensitive to moisture and can degrade over time.[5][6] Solvents may not be anhydrous.Use fresh, high-quality EDC and HOBt from a newly opened bottle.[5] Ensure all solvents (e.g., DMF, DCM) are anhydrous. Store reagents under an inert atmosphere (N₂ or Ar) and desiccated at -20°C.[5]
Suboptimal Reaction Conditions The reaction is too slow at room temperature due to steric and electronic effects. Insufficient reaction time.Increase the reaction temperature to 40-80°C.[2] Extend the reaction time to 12-24 hours and monitor by LC-MS. Use a slight excess (1.2-1.5 equivalents) of the coupling reagent and additive.
Reagent Incompatibility The chosen coupling reagent (e.g., EDC) is not potent enough to overcome the high activation barrier for this specific substrate.[4]Switch to a more powerful uronium or phosphonium reagent. HATU is an excellent first choice. These reagents generate a more reactive activated ester intermediate.[4]
Extreme Steric Hindrance Both the acid and the amine partner are sterically demanding, making even potent coupling reagents ineffective.Convert the carboxylic acid to an acyl fluoride in situ. This intermediate is significantly less sterically hindered and highly reactive towards amines.[1][2][7]

Part 3: Advanced Protocol for Challenging Couplings: In Situ Acyl Fluoride Formation

When standard and even high-potency coupling reagents fail, the formation of an acyl fluoride intermediate is a field-proven method for coupling sterically hindered and electronically deactivated substrates.[2][7] Acyl fluorides are ideal because they are highly reactive yet small, minimizing steric clashes between the coupling partners.[1]

Acyl Fluoride Workflow

The process involves a two-step, one-pot procedure where the carboxylic acid is first converted to the acyl fluoride, followed by the addition of the amine.

G cluster_0 Step 1: Activation (Acyl Fluoride Formation) cluster_1 Step 2: Coupling A Combine Carboxylic Acid, Fluorinating Agent (BTFFH), and Base (DIPEA) in DCM B Stir at Room Temperature for 30 minutes A->B Activation C Add Amine Partner to the reaction mixture B->C D Heat Reaction to 80°C for 12-24 hours C->D Nucleophilic Attack E Workup and Purification (e.g., Extraction, Chromatography) D->E

Caption: Workflow for the in situ acyl fluoride coupling method.

Detailed Experimental Protocol: Acyl Fluoride Method

This protocol is adapted from methodologies proven effective for similarly challenging substrates.[2]

Materials:

  • This compound

  • Amine coupling partner

  • Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Activation:

    • To a dry flask under an inert atmosphere (N₂), add this compound (1.3 equivalents).

    • Add anhydrous DCM (approx. 2 mL per mmol of the limiting reagent).

    • Add BTFFH (1.5 equivalents).

    • Add DIPEA (4.5 equivalents) and stir the mixture at room temperature for 30 minutes. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.

  • Coupling:

    • Add the amine partner (1.0 equivalent) to the reaction mixture.

    • Seal the reaction vessel and heat the mixture to 80°C. Note: For volatile amines or low-boiling solvents, a sealed tube or reflux condenser is necessary.

    • Maintain heating for 12-24 hours. Monitor the reaction progress by LC-MS until the amine starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

This method has been shown to provide good to excellent yields for a diverse range of sterically hindered substrates where other methods like EDC/HOBt resulted in only trace product formation.[2]

Part 4: Reference Protocols

For benchmarking and less challenging amine partners, the following protocols can be attempted first.

Protocol 1: High-Potency Coupling with HATU
  • Dissolve this compound (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature for pre-activation.

  • Add the amine (1.0 eq) and continue stirring at room temperature for 12-24 hours. If the reaction is sluggish, gently heat to 40-50°C.

  • Monitor by LC-MS. Upon completion, perform a standard aqueous workup and purify by chromatography.

Protocol 2: Optimized EDC/HOBt Coupling
  • Dissolve this compound (1.2 eq), HOBt (1.2 eq), and the amine (1.0 eq) in anhydrous DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor by LC-MS. Upon completion, filter off any urea by-products if using a non-water-soluble carbodiimide, or proceed directly to aqueous workup. Purify by chromatography.

References

Side reaction pathways in the preparation of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this important fluorinated building block. The unique electronic properties of the difluoromethyl group make this compound a valuable asset in drug discovery, but its preparation can present specific challenges. This guide provides in-depth, experience-driven answers to common problems encountered during synthesis, focusing on the causality behind side reactions and the logic of troubleshooting protocols.

Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic strategies for preparing this compound?

A1: The synthesis generally proceeds via a two-stage approach: the formation of an ester intermediate, followed by its hydrolysis. Two common pathways to the ester are:

  • Reformatsky-type Reaction: This classic organozinc reaction involves condensing an α-halo-difluoroacetate (e.g., ethyl bromodifluoroacetate) with a 4-chlorophenyl aldehyde or ketone in the presence of metallic zinc.[1][2][3] The resulting β-hydroxy ester can then be further processed. The key advantage is the relative stability and moderate reactivity of the organozinc reagent, which prevents side reactions with the ester functionality.[2][4]

  • Copper-Catalyzed Cross-Coupling: A more modern and often higher-yielding approach involves the cross-coupling of an aryl halide (typically 4-chloroiodobenzene or 4-chlorobromobenzene) with a difluoroacetate synthon, such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate.[5] This reaction is typically catalyzed by a copper(I) salt. The subsequent hydrolysis and decarboxylation can sometimes be performed in a single step.

Q2: What are the most common impurities I should expect to see in my final product?

A2: Based on the common synthetic routes, the primary impurities to monitor are:

  • Unreacted Starting Materials: Residual aryl halides or the starting ester intermediate, ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate.

  • Hydrolysis Byproducts: If the reaction involves hydrolysis of an intermediate nitrile, residual amide may be present.

  • Decarboxylation Product: 1-Chloro-4-(difluoromethyl)benzene is a common impurity formed by the loss of CO2 from the final product, especially upon heating.[5][6]

  • Process-Related Impurities: These can arise from reagents used in the synthesis or from side reactions specific to the chosen pathway (e.g., self-condensation products from a Reformatsky reagent).[7][8]

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental issues in a problem-and-solution format.

Q3: My yield of the ester intermediate, ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate, is consistently low when using a Reformatsky-type reaction. What is causing this?

A3: Low yields in a Reformatsky reaction involving difluoroacetates often stem from two primary issues: inefficient formation of the organozinc reagent (the "Reformatsky enolate") or competing side reactions.

Causality & Mechanism: The reaction initiates with the oxidative insertion of zinc into the carbon-halogen bond of the α-haloester.[1][2] This step can be sluggish if the zinc surface is not properly activated. Once formed, the Reformatsky enolate is nucleophilic. If the concentration of the enolate is high before the electrophile (e.g., an activated aryl halide) is effectively consumed, it can undergo self-condensation, leading to undesired dimers and oligomers.

Troubleshooting Protocol:

  • Zinc Activation: The success of the reaction is highly dependent on the quality and activation of the zinc. Pre-treating commercial zinc dust is critical.[9]

    • Protocol: Wash zinc dust with dilute HCl to remove the passivating oxide layer, followed by washes with deionized water, ethanol, and finally diethyl ether. Dry thoroughly under vacuum before use. A zinc-copper couple, prepared by treating zinc with copper acetate, can also enhance reactivity.[9]

  • Reaction Conditions:

    • Solvent: Use anhydrous, polar aprotic solvents like THF or dimethoxyethane (DME), which help stabilize the organozinc intermediate.[1]

    • Temperature: Maintain gentle reflux. Overheating can promote side reactions.

    • Addition Rate: Add the α-halo-difluoroacetate slowly to the suspension of activated zinc and the aryl halide. This maintains a low steady-state concentration of the enolate, minimizing self-condensation.

Diagram: Competing Pathways in Reformatsky Reaction

cluster_main Desired Pathway cluster_side Side Reaction Pathway A EtOOC-CF2-Br + Zn B Reformatsky Reagent [BrZnCF2COOEt] A->B Oxidative Addition D EtOOC-CF2-(4-Cl-Ph) B->D Cross-Coupling S1 Reformatsky Reagent [BrZnCF2COOEt] C 4-Cl-Ph-I (Aryl Halide) C->D Cross-Coupling E Final Product D->E Hydrolysis S2 Self-Condensation Product S1->S2 Dimerization Start This compound SideProduct 1-Chloro-4-(difluoromethyl)benzene Start->SideProduct Heat (Δ) CO2 CO₂ Start->CO2 -CO₂ Start Experiment Start: Synthesis of Target Compound Check1 Analyze Crude Product (NMR, LC-MS) Start->Check1 Issue1 Problem: Low Yield Check1->Issue1 Low Conversion Issue2 Problem: Impurities Detected Check1->Issue2 Byproducts Present Success Product Meets Spec Proceed to Purification Check1->Success Clean Product Sol1 Troubleshoot Synthesis: - Check Reagent Activity - Optimize Temp/Conc. - Review Addition Rate Issue1->Sol1 Sol2 Identify Impurity Structure Issue2->Sol2 Sol1->Start Re-run Experiment Sol2a Impurity = Decarboxylation? - Lower Workup Temp - Avoid Heat Sol2->Sol2a Sol2b Impurity = Starting Material? - Increase Reaction Time - Use Excess Reagent Sol2->Sol2b Sol2a->Start Re-run Experiment Sol2b->Start Re-run Experiment

References

Technical Support Center: Purifying 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for achieving high purity through recrystallization.

Introduction to Recrystallization of this compound

This compound is a solid compound with a melting point of approximately 86-88°C.[1] Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent in which the compound is highly soluble, and then allowing the solution to cool, causing the purified compound to crystallize while the impurities remain dissolved in the mother liquor.

This guide will walk you through the critical aspects of developing a successful recrystallization protocol for this compound, from solvent selection to troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to recrystallization?

A1: Key properties include:

  • Physical State: White to off-white solid.

  • Melting Point: 86-88°C.[1] A sharp melting point within this range after recrystallization is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.

  • Polarity: The presence of the carboxylic acid and two fluorine atoms makes the molecule polar. This suggests that it will be more soluble in polar solvents.

Q2: How do I choose the best solvent for recrystallization?

A2: The "like dissolves like" principle is a good starting point.[2] Since this compound is a polar molecule, polar solvents are likely to be good candidates. The ideal solvent should:

  • Completely dissolve the compound when hot.

  • Have low solubility for the compound when cold.

  • Either dissolve impurities well at all temperatures or not at all.

  • Be chemically inert towards the compound.

  • Be volatile enough to be easily removed from the purified crystals.

A systematic approach to solvent screening is highly recommended. Start with small-scale tests using a variety of solvents with different polarities.

Q3: Can I use a mixed solvent system?

A3: Yes, a mixed solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble) can be very effective if a single solvent is not ideal.[3][4] For this compound, a polar "good" solvent and a non-polar "bad" solvent could be a suitable combination. The two solvents must be miscible.

Q4: What are the most common impurities I might encounter?

A4: Impurities can originate from the synthetic route, such as unreacted starting materials, by-products from side reactions, or residual solvents. The nature of these impurities will dictate the best purification strategy.

Q5: How can I improve the yield of my recrystallization?

A5: Low yield is a common issue.[5][6] To improve it:

  • Use the minimum amount of hot solvent necessary to dissolve the compound.

  • Allow the solution to cool slowly to form well-defined crystals.

  • Cool the solution in an ice bath to maximize precipitation once it has reached room temperature.

  • Minimize the amount of cold solvent used to wash the crystals.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Failure to Crystallize 1. Too much solvent was used. This results in a solution that is not saturated upon cooling. 2. The solution is supersaturated. Crystal nucleation has not been initiated.1. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent and then allow it to cool again. This will increase the concentration of the compound.[5] 2. Induce Nucleation:     a) Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.     b) Seed Crystals: Add a tiny crystal of pure this compound to the solution. This provides a template for further crystallization.
"Oiling Out" 1. The boiling point of the solvent is higher than the melting point of the compound. The compound is melting before it dissolves. 2. The solution is cooling too quickly. This can cause the compound to come out of solution as a supercooled liquid. 3. High concentration of impurities. Impurities can depress the melting point of the compound.1. Lower the Temperature: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent and allow it to cool more slowly. Consider using a solvent with a lower boiling point.[3] 2. Slow Cooling: Insulate the flask to encourage gradual cooling. This allows for the orderly formation of a crystal lattice rather than the separation of a liquid phase. 3. Preliminary Purification: If oiling persists, consider a preliminary purification step like passing a solution of the crude product through a short plug of silica gel to remove some impurities before recrystallization.
Poor Crystal Quality (e.g., fine powder, needles) 1. The solution cooled too rapidly. This leads to rapid nucleation and the formation of many small crystals. 2. The solution was agitated during cooling. This can also lead to rapid nucleation.1. Slow Down Cooling: Re-dissolve the solid in the minimum amount of hot solvent and allow it to cool to room temperature without disturbance. Insulating the flask can help. Slower crystal growth generally leads to larger, purer crystals.[5] 2. Avoid Agitation: Let the solution stand still during the cooling process.
Low Purity After Recrystallization 1. Ineffective solvent. The chosen solvent may dissolve the impurities as well as the product, leading to co-crystallization. 2. Crystals were not washed properly. Residual mother liquor containing impurities remains on the crystal surface. 3. Crystallization was too rapid. Impurities can become trapped within the rapidly forming crystal lattice.[5]1. Re-evaluate Solvent Choice: Perform new solvent screening tests to find a solvent that is more selective. 2. Proper Washing: After filtering, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away the mother liquor without dissolving a significant amount of the product. 3. Optimize Cooling Rate: As mentioned above, slow the cooling process to allow for the formation of a more ordered and pure crystal structure.

Experimental Protocols

Solvent Selection for Recrystallization

A systematic approach to finding a suitable solvent is crucial for a successful recrystallization.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, ethanol, water)

  • Test tubes

  • Heating block or water bath

Procedure:

  • Place approximately 20-30 mg of the crude solid into a series of test tubes.

  • Add a small amount (e.g., 0.5 mL) of a single solvent to each test tube at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a heating block or water bath and observe the solubility.

  • If the compound dissolves when hot, allow the test tube to cool to room temperature and then place it in an ice bath. Observe if crystals form.

Ideal Solvent Characteristics:

Solvent TypeSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on CoolingSuitability
Ideal Insoluble/Slightly SolubleSolubleAbundant CrystalsExcellent
Unsuitable SolubleSolubleNo/Few CrystalsPoor (too soluble)
Unsuitable InsolubleInsolubleNo CrystalsPoor (not soluble enough)

Based on the structure of this compound, a non-polar solvent like hexane or a hexane/ethyl acetate mixture is a good starting point for investigation. A patent for the structurally similar α-chlorophenylacetic acid describes recrystallization from hexane.[7]

Single-Solvent Recrystallization Protocol (Example with Hexane)

This protocol is a starting point and may require optimization based on your experimental observations.

Materials:

  • Crude this compound

  • Hexane (or other suitable solvent determined from screening)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hexane and bring the mixture to a gentle boil on a hot plate.

  • Continue adding small portions of hot hexane until the solid just dissolves.

  • If the solution is colored, you may consider adding a small amount of decolorizing carbon and boiling for a few minutes.

  • If you used decolorizing carbon or if there are insoluble impurities, perform a hot gravity filtration.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold hexane.

  • Allow the crystals to air dry completely on the filter paper or in a desiccator.

  • Determine the melting point of the purified crystals to assess purity.

Visualizing the Recrystallization Workflow

The following diagram illustrates the decision-making process in a typical recrystallization experiment.

Recrystallization_Workflow start Start: Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration Insoluble impurities present cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities no_dissolve Solid Doesn't Dissolve dissolve->no_dissolve hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath oiling_out Compound Oils Out cool->oiling_out vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration no_crystals No Crystals Form ice_bath->no_crystals wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end no_dissolve->dissolve Add more solvent or change solvent oiling_out->dissolve Reheat, add more solvent, cool slower no_crystals->dissolve Reduce solvent volume or induce nucleation

Caption: A flowchart of the recrystallization process with troubleshooting loops.

References

Stability issues of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction: Understanding the Stability of this compound

This compound is a valuable building block in medicinal chemistry and materials science. The incorporation of difluoromethyl and chlorophenyl groups imparts unique physicochemical properties. However, these same features can also influence its stability in solution. A thorough understanding of its potential degradation pathways is crucial for obtaining reliable and reproducible experimental results. This guide will walk you through the key factors affecting its stability and provide practical solutions to mitigate degradation.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Question 1: I'm observing a progressive loss of my compound in an aqueous buffer solution over time. What could be the cause?

Answer:

Several factors could be contributing to the loss of this compound in aqueous buffers. The primary suspects are pH-dependent hydrolysis and potential microbial degradation.

  • Causality: The stability of many organic molecules, especially those with functional groups like carboxylic acids, can be highly dependent on the pH of the solution.[1] While the C-F bond is generally strong, extreme pH conditions can facilitate hydrolytic degradation pathways.[2] Additionally, non-sterile aqueous buffers are susceptible to microbial growth, which can metabolize the compound.

  • Troubleshooting Steps:

    • pH Verification: Immediately re-verify the pH of your buffer solution. Ensure your pH meter is properly calibrated.

    • pH Stability Study: Perform a preliminary pH stability screen. Prepare your compound in a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9) and monitor the concentration over a set period (e.g., 24, 48, 72 hours) at your experimental temperature. This will help identify the optimal pH range for stability.

    • Sterilization: If your experiments are long-term, consider sterile-filtering your buffer and compound solutions using a 0.22 µm filter to eliminate microbial contamination.

    • Control Samples: Always include control samples (compound in a known stable solvent like acetonitrile) to differentiate between compound instability and other experimental errors.

Question 2: My compound seems to be degrading in DMSO stock solution. Is this expected?

Answer:

Yes, degradation in dimethyl sulfoxide (DMSO) is a known issue for some fluoroalkyl carboxylic acids. The likely degradation pathway is decarboxylation.

  • Causality: Polar aprotic solvents like DMSO, acetonitrile (ACN), and acetone can promote the decarboxylation of certain per- and polyfluoroalkyl ether acids.[2] This process involves the loss of the carboxylic acid group as carbon dioxide. While your compound is not an ether, the presence of the electron-withdrawing difluoro group on the alpha-carbon can make the carboxyl group susceptible to elimination under certain conditions, such as elevated temperatures.

  • Troubleshooting Steps:

    • Solvent Selection: If possible, switch to a more stable solvent for your stock solution. Protic solvents like methanol or ethanol are generally better choices for long-term storage of similar compounds.[2] Water can also be a suitable solvent, provided the pH is controlled and solubility is not an issue.

    • Storage Conditions: If you must use DMSO, prepare fresh stock solutions and store them at -20°C or -80°C to minimize thermal degradation. Avoid repeated freeze-thaw cycles.

    • Water Content: Ensure your DMSO is anhydrous. The presence of water can influence the stability of the compound.

Question 3: I'm seeing an unexpected peak in my chromatogram after exposing my compound to light. What could this be?

Answer:

Photodegradation is a common issue for aromatic compounds. The unexpected peak is likely a photoproduct.

  • Causality: Aromatic systems can absorb UV and visible light, leading to photochemical reactions.[3] For halogenated aromatic compounds, this can result in dehalogenation or other structural rearrangements. The rate and extent of photodegradation can be influenced by the solvent and the pH of the solution.[3]

  • Troubleshooting Steps:

    • Protect from Light: Protect all solutions containing the compound from light by using amber vials or by wrapping the containers in aluminum foil.[3]

    • Photostability Study: To confirm photostability, intentionally expose a solution of your compound to a controlled light source (as per ICH Q1B guidelines) and compare it to a light-protected sample. Analyze both samples by HPLC or LC-MS to identify any degradation products.

    • Wavelength Selection: When using a UV detector for analysis, choose a wavelength where the parent compound absorbs strongly but the potential degradants have minimal interference, if possible.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and light.[3] Long-term storage at 2-8°C is recommended.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its structure and data from similar compounds, the primary potential degradation pathways are:

  • Decarboxylation: Loss of CO2 from the carboxylic acid group, particularly in polar aprotic solvents or at elevated temperatures.[4][5]

  • Hydrolysis: Cleavage of bonds due to reaction with water, which can be catalyzed by acidic or basic conditions.

  • Photodegradation: Degradation upon exposure to light, a common pathway for aromatic compounds.[3]

Q3: What analytical techniques are suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common method for quantifying the parent compound and detecting degradation products.[1] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended for identifying and quantifying unknown degradation products due to its high sensitivity and specificity.[6][7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.

Objective: To assess the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC or UPLC-MS system

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep the stock solution in acetonitrile at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter). Wrap a control sample in aluminum foil and place it in the same chamber.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC-UV or LC-MS method.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Analyze the chromatograms for the appearance of new peaks (degradation products).

    • If using LC-MS, attempt to identify the mass of the degradation products to propose their structures.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

Objective: To separate the parent compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    15 10 90
    20 10 90
    21 90 10

    | 25 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity and stability-indicating nature of the method.

Visualizations

Potential Degradation Pathways

G parent This compound decarboxy 1-Chloro-4-(difluoromethyl)benzene + CO2 parent->decarboxy Decarboxylation (Heat, Aprotic Solvents) hydrolysis_product 2-(4-Chlorophenyl)-2-hydroxy-2-fluoroacetic acid parent->hydrolysis_product Hydrolysis (Acid/Base) photoproduct Photodegradation Products (e.g., dehalogenated species) parent->photoproduct Photodegradation (UV/Vis Light) G cluster_stress Stress Conditions acid Acid Hydrolysis analysis HPLC/LC-MS Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation (H2O2) oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start Prepare Stock Solution stress_application Apply Stress Conditions start->stress_application stress_application->acid stress_application->base stress_application->oxidation stress_application->thermal stress_application->photo end Identify Degradants & Assess Stability analysis->end

References

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the catalytic transformation of this valuable synthetic intermediate.

This compound is a key building block in medicinal chemistry, often utilized for introducing the difluoromethyl group, a bioisostere for hydroxyl or thiol groups, which can enhance metabolic stability and binding affinity. However, its unique electronic and steric properties present specific challenges in catalysis. This guide provides practical, field-tested advice in a question-and-answer format to help you navigate these complexities.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The chlorophenyl moiety is a prime handle for C-C, C-N, and C-O bond formation via palladium-catalyzed cross-coupling. However, the presence of the difluoroacetic acid group can influence catalyst activity and reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most effective palladium catalyst systems for Suzuki-Miyaura coupling with derivatives of this compound?

A1: For Suzuki-Miyaura reactions involving the aryl chloride, catalyst selection is critical to overcome the high activation barrier of the C-Cl bond. We recommend using highly active catalyst systems composed of a palladium(II) precatalyst and a sterically hindered, electron-rich phosphine ligand.

  • Recommended Catalysts: Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are common and cost-effective precatalysts.

  • Recommended Ligands: Buchwald-type biarylphosphine ligands are the gold standard for this type of transformation. SPhos, XPhos, and RuPhos are excellent starting points due to their ability to promote the difficult oxidative addition step and facilitate reductive elimination.

  • Rationale: These ligands form bulky, electron-rich palladium(0) complexes in situ. The steric bulk promotes the formation of a monoligated, 12-electron palladium species, which is highly reactive towards the C-Cl bond. The electron-donating nature of the ligand increases electron density on the palladium center, further facilitating oxidative addition.

Q2: My Suzuki coupling reaction is giving low yields and starting material remains. How can I troubleshoot this?

A2: Sluggish or incomplete conversion in Suzuki couplings of aryl chlorides is a common issue. The flowchart below outlines a systematic troubleshooting approach. Key parameters to investigate are the base, solvent, and temperature.

Troubleshooting Workflow for a Stalled Suzuki-Miyaura Reaction

G Start Low Conversion Observed Base Is the base strong enough and soluble? (e.g., K3PO4, Cs2CO3) Start->Base Solvent Is the solvent appropriate? (e.g., Toluene/H2O, Dioxane/H2O) Base->Solvent Yes ChangeBase Action: Switch to a stronger or more soluble base like Cs2CO3 or K3PO4. Base->ChangeBase No Temp Is the temperature high enough? (Typically 80-110 °C) Solvent->Temp Yes ChangeSolvent Action: Ensure solvent is anhydrous (if required) and promotes solubility of all reagents. Solvent->ChangeSolvent No Ligand Is the ligand robust enough? (Consider SPhos, RuPhos) End Reaction Optimized Ligand->End Yes ChangeLigand Action: Switch to a more active ligand (e.g., from XPhos to RuPhos). Ligand->ChangeLigand No Temp->Ligand Yes IncreaseTemp Action: Gradually increase temperature. Monitor for degradation. Temp->IncreaseTemp No ChangeBase->Base ChangeSolvent->Solvent IncreaseTemp->Temp ChangeLigand->Ligand

Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Coupling.

  • Base Selection: A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is crucial. These bases are effective at promoting transmetalation without causing significant hydrolysis of the ester (if the acid is protected) or catalyst degradation.

  • Solvent System: A polar aprotic solvent, often with water, is required. Common choices include 1,4-dioxane/water or toluene/water. The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.

Q3: I am observing significant hydrodehalogenation (replacement of -Cl with -H). How can I suppress this side reaction?

A3: Hydrodehalogenation is a competing reaction pathway, particularly with electron-rich phosphine ligands and boronic acids that are prone to protonolysis.

  • Cause: This side reaction can occur when the aryl-palladium(II) intermediate undergoes protonolysis before transmetalation or when the boronic acid degrades to release a proton.

  • Solutions:

    • Use High-Quality Boronic Acid: Ensure the boronic acid is pure and not partially decomposed. Using boronic acid pinacol esters (BPin) can often mitigate this issue as they are more stable.

    • Scrupulously Anhydrous Conditions (if possible): While some water is needed to dissolve the base, excess water can promote protonolysis. Use anhydrous solvents and minimize exposure to air.

    • Modify Ligand: Sometimes, a slightly less electron-rich ligand can disfavor the side reaction, though this may come at the cost of overall reaction rate.

Section 2: Amide Bond Formation (Amidation)

The carboxylic acid moiety is readily converted to amides, a fundamental transformation in drug discovery. The steric bulk and electron-withdrawing nature of the adjacent difluoromethyl group can make this transformation challenging.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are recommended for forming amides from this compound?

A1: Standard peptide coupling reagents are effective, but reaction conditions may need optimization due to the sterically hindered and electronically deactivated nature of the carboxylate.

Coupling ReagentAcronymKey AdvantagesCommon Issues
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUHigh reactivity, fast reaction times, low epimerization.Can be expensive.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPEffective for hindered systems.Stoichiometric carcinogenic byproduct (HMPA).
N,N'-DicyclohexylcarbodiimideDCCInexpensive and effective.Forms insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCForms a water-soluble urea byproduct, simplifying workup. Often used with HOBt.Can be less reactive than HATU for very hindered substrates.

Q2: My amidation reaction is slow and incomplete, likely due to the steric hindrance of the CF₂ group. How can I improve the yield?

A2: This is a classic challenge. The CF₂ group hinders the nucleophilic attack of the amine on the activated carboxylic acid intermediate.

  • Switch to a More Potent Coupling Reagent: If you are using a carbodiimide like EDC, switching to a uronium/guanidinium-based reagent like HATU or HBTU is the most effective solution. These reagents form a highly reactive activated ester (OAt or OBt ester) that is more susceptible to nucleophilic attack.

  • Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often overcome the activation barrier. Monitor carefully for side reactions or degradation.

  • Use a Non-Coordinating Base: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases will scavenge the acid produced during the reaction without competing with the primary amine nucleophile.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of an Ester Derivative

This protocol assumes the this compound has been converted to an ester (e.g., methyl or ethyl ester) to avoid complications with the free acid.

  • Reaction Setup: To a dry Schlenk flask, add the 2-(4-Chlorophenyl)-2,2-difluoroacetate derivative (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Loading: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent.

  • Inert Atmosphere: Seal the Schlenk flask, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1 v/v) to the flask containing the substrates and base.

  • Catalyst Addition: Add the catalyst premix to the reaction flask via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for HATU-Mediated Amide Coupling
  • Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv), HATU (1.1 equiv), and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate.

  • Amine Addition: Add the desired amine (1.0-1.2 equiv) to the reaction mixture.

  • Reaction: Continue stirring at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting amide by flash column chromatography or recrystallization.

Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides a comprehensive, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid, a key chemical entity. We will delve into the rationale behind experimental choices, compare alternative analytical approaches, and present supporting data to empower researchers and drug development professionals in their analytical endeavors.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] This guide is structured to adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[2][3][4]

The Analyte: this compound

This compound is a fluorinated aromatic carboxylic acid. Its chemical structure presents specific analytical challenges, including its acidic nature and the potential for interactions with stationary phases. A reliable HPLC method is crucial for its accurate quantification in various matrices, from reaction monitoring to final product release testing.

Caption: Chemical Structure of this compound.

I. Method Development and Comparison of Chromatographic Conditions

The cornerstone of a successful validation is a well-developed and robust analytical method. For a polar acidic compound like this compound, the choice of the stationary phase is critical to achieve optimal separation and peak shape.[5] We will compare two common reversed-phase columns: a traditional C18 column and a Phenyl-Hexyl column.

  • C18 Columns: These are the most widely used stationary phases in reversed-phase HPLC, offering excellent hydrophobic retention.[6][7][8] For our analyte, the primary retention mechanism is the hydrophobic interaction between the C18 alkyl chains and the chlorophenyl group.

  • Phenyl-Hexyl Columns: These columns provide an alternative selectivity due to pi-pi interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[6] This can be particularly advantageous for separating aromatic compounds from complex matrices.

Experimental Protocol: Chromatographic System

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water. The acidic mobile phase is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (Determined by UV scan of the analyte)

Table 1: Comparison of Chromatographic Performance on Different Columns

ParameterC18 Column (e.g., 250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl Column (e.g., 250 mm x 4.6 mm, 5 µm)
Retention Time (min) 5.87.2
Tailing Factor 1.31.1
Theoretical Plates 85009800

Expert Insight: The Phenyl-Hexyl column demonstrates a longer retention time, indicating stronger interaction with the analyte. More importantly, the improved tailing factor and higher number of theoretical plates suggest a more efficient and symmetrical peak, which is highly desirable for accurate quantification. Therefore, the Phenyl-Hexyl column was selected for the full method validation.

II. Method Validation: A Step-by-Step Approach

The validation of the HPLC method was performed according to the ICH Q2(R1) guidelines, encompassing the following parameters.[2][3]

Validation_Workflow Start Method Development Specificity Specificity & Forced Degradation Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ Detection Limit (LOD) & Quantitation Limit (LOQ) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability End Validated Method System_Suitability->End

Caption: HPLC Method Validation Workflow.

A. Specificity and Forced Degradation Studies

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[9] To demonstrate this, and to establish the stability-indicating nature of the method, forced degradation studies were conducted.[10][11][12]

Experimental Protocol: Forced Degradation

A solution of this compound (100 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[13]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[13]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[13]

  • Thermal Degradation: 80°C for 48 hours.[13]

  • Photolytic Degradation: Exposure to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[13]

Results: The chromatograms from the forced degradation studies showed that the main peak of this compound was well-resolved from all degradation product peaks, demonstrating the specificity and stability-indicating capability of the method. A degradation of approximately 10-20% was targeted to ensure that significant degradation products were formed without completely consuming the parent compound.[9][10][13]

B. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol: Linearity

A series of standard solutions of this compound were prepared at concentrations ranging from 10 µg/mL to 150 µg/mL. Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.

Table 2: Linearity Data

ParameterResult
Linearity Range (µg/mL) 10 - 150
Regression Equation y = 25432x + 1234
Correlation Coefficient (r²) 0.9998

Expert Insight: An r² value greater than 0.999 is generally considered evidence of a strong linear relationship between concentration and response.

C. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol: Accuracy

The accuracy was determined by spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration was prepared in triplicate.

Table 3: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Mean Recovered Concentration (µg/mL)Mean Recovery (%)% RSD
8079.599.40.8
100100.2100.20.5
120119.399.40.7

Expert Insight: The high recovery values and low relative standard deviation (RSD) across the tested range confirm the excellent accuracy of the method.

D. Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol: Precision

  • Repeatability (Intra-day precision): Six replicate injections of the 100 µg/mL standard solution were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability experiment was repeated on a different day by a different analyst using a different instrument.

Table 4: Precision Data

Parameter% RSD
Repeatability (n=6) 0.6
Intermediate Precision (n=6) 1.1

Expert Insight: The low % RSD values for both repeatability and intermediate precision indicate that the method is highly precise.

E. Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (Standard Deviation of the Response / Slope)

  • LOQ = 10 * (Standard Deviation of the Response / Slope)

Table 5: LOD and LOQ

ParameterResult (µg/mL)
LOD 0.5
LOQ 1.5
F. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness

The following parameters were intentionally varied:

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2 °C

  • Mobile Phase Composition: ± 2% organic phase

Results: In all varied conditions, the system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits, and the % RSD of the results was less than 2.0%, demonstrating the robustness of the method.

G. System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Experimental Protocol: System Suitability

Before each validation run, a standard solution was injected five times. The following parameters were evaluated:

Table 6: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 1.5
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0%

Expert Insight: Consistent passing of system suitability criteria ensures the continued validity of the analytical system.

III. Conclusion

This guide has detailed the validation of a stability-indicating HPLC method for the quantification of this compound. Through a systematic evaluation of various validation parameters in accordance with ICH guidelines, the method has been proven to be specific, linear, accurate, precise, and robust. The comparative data presented for different HPLC columns underscores the importance of methodical column selection in achieving optimal chromatographic performance for acidic analytes. This validated method is suitable for its intended purpose in a regulated pharmaceutical environment.

IV. References

  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2

  • Gupta, A., et al. (2015). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Development and Industrial Pharmacy, 41(9), 1447-1454.

  • Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Creative Research Thoughts, 11(5), c263-c270.

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. 9

  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. Benchchem. 13

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. 12

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 3

  • Kanwal, N. (2016). ICH Q2 Analytical Method Validation. Slideshare. 1

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 4

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. 5

  • Benchchem. A Comparative Guide to HPLC Columns for the Separation of 4-Hydroxybenzoic Acid. 6

  • Pharmaguideline. Different Types of HPLC Columns Used in Analysis. 7

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. 8

References

A Senior Application Scientist's Guide to Fluorinated Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Transformative Power of Fluorine

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine has become an indispensable tool. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[1][2] The introduction of fluorinated motifs can enhance metabolic stability, improve bioavailability, and modulate pKa and lipophilicity, often with minimal steric impact.[1][3] It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms.[1]

This guide provides a comparative analysis of common fluorinated building blocks, moving beyond a simple catalog of reagents. As a senior application scientist, my goal is to offer a nuanced perspective on the selection and application of these critical synthetic tools. We will delve into the causality behind experimental choices, present objective, data-driven comparisons, and provide detailed, validated protocols to ensure scientific integrity and reproducibility. The two primary strategies for introducing fluorine—the use of pre-fluorinated building blocks and late-stage fluorination—each offer distinct advantages and are chosen based on the specific synthetic challenge.[3] This guide will focus on the building block approach, categorizing reagents by the specific fluorinated moiety they deliver and their mechanistic action.

Navigating the Arsenal: A Mechanistic Classification of Fluorinated Building Blocks

The vast array of fluorinated building blocks can be systematically categorized based on the fluorinated group they introduce and their mode of reactivity: nucleophilic, electrophilic, or radical. Understanding these fundamental differences is paramount to selecting the optimal reagent for a given transformation.

  • Nucleophilic ("F⁻" or "RF⁻") Reagents: These reagents deliver a fluoride or fluoroalkyl anion equivalent to an electrophilic substrate. They are the workhorses for transformations involving carbonyls, imines, and other electrophilic centers.

  • Electrophilic ("F⁺" or "RF⁺") Reagents: In contrast, these reagents transfer a fluoride or fluoroalkyl cation equivalent to a nucleophilic substrate. They are ideal for the fluorination of enolates, electron-rich (hetero)arenes, and various heteroatom nucleophiles.[3]

  • Radical ("F•" or "RF•") Reagents: This class of reagents generates a fluoride or fluoroalkyl radical, which can participate in a variety of transformations, including additions to unsaturated systems and C-H functionalization.

The choice between these classes is dictated by the electronic nature of the substrate and the desired bond construction. The following sections will provide a detailed comparative analysis of the most prominent building blocks within each category.

Comparative Analysis of Key Fluorinated Building Blocks

Trifluoromethyl (-CF₃) Donors: The Cornerstone of Fluorine Chemistry

The trifluoromethyl group is arguably the most incorporated fluorinated moiety in pharmaceuticals and agrochemicals due to its profound impact on lipophilicity and metabolic stability.[4][5] A diverse toolkit of reagents exists for its introduction, each with a distinct profile of reactivity and application.

The premier reagent in this class is (Trifluoromethyl)trimethylsilane (TMSCF₃) , commonly known as the Ruppert-Prakash Reagent .[6][7] It serves as a trifluoromethide anion equivalent upon activation with a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[6][7]

  • Mechanism of Action: The fluoride initiator attacks the silicon center of TMSCF₃, liberating a transient trifluoromethyl anion which then adds to an electrophilic substrate, such as a ketone or aldehyde.[8]

  • Advantages:

    • High reliability and predictability for carbonyl and imine trifluoromethylation.

    • Commercially available and relatively easy to handle (as a solution).

  • Limitations:

    • Highly moisture-sensitive; requires strictly anhydrous reaction conditions.

    • The synthesis of the reagent itself can be challenging and historically used CF₃Br, which is now an ozone-depleting substance.[8]

    • Less effective for trifluoromethylating sterically hindered substrates or less reactive electrophiles.

Another notable nucleophilic source is Fluoroform (CF₃H) , which can be deprotonated by a strong base to generate the trifluoromethyl anion.[8][9] While economically attractive, its use is often hampered by the need for strong bases and careful control of reaction conditions to avoid side reactions.

For the trifluoromethylation of nucleophiles, a range of powerful electrophilic reagents have been developed. The most prominent are the hypervalent iodine compounds pioneered by Togni and the sulfonium salts developed by Umemoto.[3]

  • Togni's Reagents (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one): These are bench-stable, crystalline solids that are now widely used.[1][9] They exhibit broad substrate scope, reacting with β-ketoesters, indoles, phenols, thiols, and alkynes.[3]

  • Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts): These sulfonium salts are highly reactive electrophilic CF₃ sources.[1][10] They are effective for a wide range of nucleophiles, including silyl enol ethers and arenes.[3] Some derivatives, however, can be less stable and may require harsher reaction conditions.[3]

The reaction mechanism for these electrophilic reagents is often debated, with possibilities including a direct Sₙ2-type displacement or a single-electron transfer (SET) pathway, depending on the reagent and substrate.[1][9]

Radical trifluoromethylation has emerged as a powerful strategy, particularly for the functionalization of (hetero)arenes.

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' Reagent): This is an inexpensive, stable, and easy-to-handle solid.[11] It generates a trifluoromethyl radical upon oxidation, typically with an oxidant like tert-butyl hydroperoxide (tBuOOH). This method is particularly effective for the trifluoromethylation of electron-deficient heterocycles.[11]

  • Trifluoroiodomethane (CF₃I): In the presence of a radical initiator such as triethylborane or under photolytic conditions, CF₃I serves as an excellent source of the trifluoromethyl radical.[9]

To provide a concrete comparison, the table below summarizes the performance of different trifluoromethylating agents for the C3-trifluoromethylation of N-methylindole, a common heterocyclic scaffold.

Reagent ClassReagentConditionsYield (%)Reference
Electrophilic Togni's Reagent IICu(OAc)₂, DCE, 80 °C85[12]
Electrophilic Umemoto's ReagentPd(OAc)₂, Cu(OAc)₂, TFA, 110 °CLow[1]
Radical CF₃SO₂Na (Langlois)tBuOOH, CH₂Cl₂/H₂O78[11]

Note: Yields are highly dependent on the specific substrate and reaction conditions. This table is for illustrative purposes.

This comparison highlights that for electron-rich heterocycles like indole, both electrophilic (Togni) and radical (Langlois) methods can be highly effective. The choice may then depend on factors like catalyst cost, reaction temperature, and functional group tolerance.

Difluoromethyl (-CHF₂) and Monofluoromethyl (-CH₂F) Donors

The difluoromethyl and monofluoromethyl groups are increasingly recognized as valuable bioisosteres for hydroxyl, thiol, and amine functionalities.[5][13][14] The CF₂H group, in particular, can act as a lipophilic hydrogen bond donor.[5][15]

A variety of reagents for difluoromethylation have been developed, mirroring the classes seen for trifluoromethylation.

  • Nucleophilic: Reagents like PhSO₂CF₂H have been used as sources of the difluoromethyl anion.[5]

  • Radical: Similar to Langlois' reagent, difluoromethyl sulfinates (e.g., DFMS) can generate the •CF₂H radical.[15] Comparative studies have shown that the •CF₂H radical is more nucleophilic than the •CF₃ radical, leading to different regioselectivity in reactions with electron-deficient heterocycles.[15][16]

  • Electrophilic/Carbene: Reagents that generate difluorocarbene (:CF₂) are also important for difluoromethylation, particularly for X-H insertion reactions (where X = O, N, S).[17]

The synthesis of monofluoromethylated compounds has been a significant challenge.[13]

  • Electrophilic: Shelf-stable electrophilic monofluoromethylating reagents, such as S-monofluoromethyl-S-phenyl-2,3,4,5-tetramethylphenylsulfonium tetrafluoroborate, have been developed.[18]

  • Radical: Radical precursors like CH₂FSO₂Na are also effective for introducing the •CH₂F radical.[18]

  • Nucleophilic: Classical approaches often involve the use of fluoromethyl halides (e.g., CH₂FBr), but due to their environmental impact, alternative reagents are actively being sought.[2]

Fluoroalkoxy (-ORf) Donors

Fluoroalkoxy groups, such as trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂), are highly sought after in drug design for their ability to increase lipophilicity and metabolic stability.[4]

The direct introduction of these groups is often challenging. While some electrophilic trifluoromethoxylating reagents have been developed, a common strategy involves the use of building blocks containing the fluoroalkoxy moiety, which are then incorporated into the target molecule. Recently, methods for the visible-light-induced C-H fluoroalkoxylation of heterocycles using readily available fluoroalkyl alcohols have been developed, offering a more direct approach.[19]

Experimental Protocols: A Foundation of Trustworthiness

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for key transformations. These protocols are based on reliable sources, such as Organic Syntheses, to provide a self-validating system for researchers.

Protocol 1: Nucleophilic Trifluoromethylation of Cyclohexanone using the Ruppert-Prakash Reagent (TMSCF₃)

This procedure is adapted from a well-established Organic Syntheses protocol and demonstrates the classic application of the Ruppert-Prakash reagent.

Reaction: Cyclohexanone + TMSCF₃ --(cat. TBAF)--> 1-(Trifluoromethyl)cyclohexan-1-ol

Materials:

  • Cyclohexanone (10.2 g, 0.104 mol)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃)

  • Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) (33 mg)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 N Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of (trifluoromethyl)trimethylsilane in 50 mL of anhydrous THF at 0 °C (ice-water bath), add a solution of cyclohexanone in 50 mL of THF via syringe.[20]

  • Add the TBAF catalyst to the reaction vessel. An exothermic reaction should be observed.[20]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.[20]

  • Monitor the reaction by GC-MS until completion.[20]

  • To the reaction mixture, add 25 mL of THF and 40 mL of 3 N hydrochloric acid to deprotect the silyl ether intermediate. Stir at room temperature for 8 hours.[20]

  • Transfer the mixture to a separatory funnel containing 50 mL of water and extract with diethyl ether (1 x 50 mL, then 1 x 30 mL).[20]

  • Combine the organic layers, wash with 50 mL of water, and dry over anhydrous magnesium sulfate.[20]

  • Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by sublimation or chromatography to yield 1-trifluoromethyl-1-cyclohexanol as a white waxy solid.[20]

Protocol 2: Electrophilic C-H Trifluoromethylation of Indole with Togni's Reagent

This protocol illustrates a typical metal-catalyzed electrophilic trifluoromethylation of a heterocycle.

Reaction: Indole + Togni's Reagent --(Cu catalyst)--> 3-(Trifluoromethyl)-1H-indole

Materials:

  • Indole

  • Togni's Reagent II

  • Copper(I) iodide (CuI)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the indole substrate in anhydrous DMF.

  • Add CuI (catalytic amount) and Togni's Reagent II (typically 1.1-1.5 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating as required. The reaction progress can be monitored by TLC or LC-MS.[21]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylated indole.

Note: This is a generalized procedure. Specific conditions, such as catalyst loading and temperature, may vary depending on the substrate. Always refer to the specific literature procedure.[21]

Visualization of Workflows and Decision-Making

To further aid in the selection and application of fluorinated building blocks, the following diagrams, generated using Graphviz (DOT language), illustrate key decision-making processes and experimental workflows.

Diagram 1: Decision Tree for Selecting a Trifluoromethylating Agent

Trifluoromethylation_Decision_Tree start Substrate Type? carbonyl Carbonyl/Imine (Electrophilic C) start->carbonyl nucleophilic_c Enolate/Arene (Nucleophilic C) start->nucleophilic_c heteroatom Thiol/Alcohol (Nucleophilic X) start->heteroatom alkene_arene Alkene/Arene (Radical Addition) start->alkene_arene reagent_nuc Use Nucleophilic 'CF₃⁻' Reagent carbonyl->reagent_nuc reagent_elec Use Electrophilic 'CF₃⁺' Reagent nucleophilic_c->reagent_elec heteroatom->reagent_elec reagent_rad Use Radical 'CF₃•' Reagent alkene_arene->reagent_rad example_nuc e.g., Ruppert-Prakash (TMSCF₃) reagent_nuc->example_nuc example_elec e.g., Togni's or Umemoto's Reagents reagent_elec->example_elec example_rad e.g., Langlois' Reagent (CF₃SO₂Na) reagent_rad->example_rad

Caption: Decision tree for selecting a trifluoromethylating agent.

Diagram 2: General Workflow for Nucleophilic Trifluoromethylation

Nucleophilic_Trifluoromethylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Assemble anhydrous reaction setup add_substrate Add substrate and TMSCF₃ to solvent prep->add_substrate cool Cool to 0 °C add_substrate->cool add_initiator Add initiator (e.g., TBAF) cool->add_initiator react Stir and monitor reaction progress add_initiator->react deprotect Aqueous workup/ Deprotection (if needed) react->deprotect extract Extract with organic solvent deprotect->extract dry Dry and concentrate extract->dry purify Purify product (Chromatography/Distillation) dry->purify

Caption: General workflow for nucleophilic trifluoromethylation.

Conclusion and Future Outlook

The field of organofluorine chemistry continues to evolve at a rapid pace, with the development of new reagents and methodologies that are more efficient, selective, and environmentally benign. The strategic use of fluorinated building blocks remains a dominant and reliable approach in both academic and industrial settings.[22] A thorough understanding of the mechanistic nuances and comparative performance of these reagents is crucial for the modern synthetic chemist.

This guide has provided a framework for navigating the complex landscape of fluorinated building blocks, with a focus on data-driven comparisons and practical, validated protocols. By understanding the fundamental principles of nucleophilic, electrophilic, and radical fluorination, researchers can make more informed decisions, accelerating the discovery and development of novel molecules with enhanced properties. The continued development of catalytic and asymmetric methods for the introduction of fluorinated moieties will undoubtedly be a major focus of future research, promising even greater control and efficiency in the synthesis of these vital compounds.

References

A Senior Application Scientist's Guide to the Synthesis of Aryl-Difluoroacetic Acids: A Comparative Analysis Centered on 2-(4-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Aryl-Difluoroacetic Acid Moiety

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for modulating physicochemical and biological properties. Among the array of fluorinated motifs, the gem-difluoroalkane unit (CF₂) holds a privileged position. Specifically, α,α-difluoroacetic acids attached to an aromatic ring (aryl-difluoroacetic acids) are of profound interest. The CF₂ group acts as a non-classical bioisostere of carbonyl, hydroxyl, or thiol groups, offering a unique combination of steric and electronic properties. This substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity and pKa, thereby improving pharmacokinetic profiles.[1][2]

2-(4-Chlorophenyl)-2,2-difluoroacetic acid, in particular, serves as a valuable building block, combining the electronic effects of the difluoroacetic acid moiety with the lipophilic and metabolically robust nature of a chlorinated phenyl ring.[3][4] This guide provides an in-depth comparison of the synthesis of this compound against other aryl-difluoroacetic acids, focusing on the causality behind synthetic choices, comparative performance data, and detailed experimental protocols.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of aryl-difluoroacetic acids primarily relies on forming the critical carbon-carbon bond between the aromatic ring and the difluoroacetic acid precursor. The choice of strategy is often dictated by the availability of starting materials, functional group tolerance, and scalability. The Reformatsky reaction stands out as the most prevalent and versatile method.

The Workhorse Method: The Reformatsky Reaction

The Reformatsky reaction is a cornerstone for the synthesis of β-hydroxy esters, which are key precursors to the target α,α-difluoro-β-hydroxy acids.[5][6] The reaction involves the oxidative addition of zinc metal into the carbon-halogen bond of an α-halo ester, creating an organozinc reagent known as a Reformatsky enolate.[5] This enolate is sufficiently nucleophilic to attack carbonyl electrophiles, such as aldehydes or ketones, but is generally unreactive towards esters, preventing self-condensation.[5][6]

For the synthesis of aryl-difluoroacetic acid precursors, the reaction employs an α,α-difluoro-α-halo ester (e.g., ethyl bromodifluoroacetate or ethyl iododifluoroacetate) and a substituted benzaldehyde.

Causality in the Reformatsky Reaction:

  • Zinc Activation: Commercial zinc dust is often coated with a layer of zinc oxide, which passivates the surface. Activation, typically with agents like I₂, TMSCl, or dilute HCl, is crucial to expose fresh metal surfaces, facilitating the oxidative insertion required to form the organozinc reagent.

  • Solvent Choice: Anhydrous aprotic solvents like THF or diethyl ether are mandatory to prevent the quenching of the highly reactive organozinc intermediate.

  • Two-Step Nature: It is critical to recognize that this is a two-step process to reach the final acid. The initial reaction yields a β-hydroxy ester, which must then be oxidized to the corresponding carboxylic acid.

Comparative Analysis: The Influence of the Aryl Substituent

The electronic nature of the substituent on the aromatic ring of the starting benzaldehyde significantly influences the efficiency of the Reformatsky reaction. The electrophilicity of the aldehyde's carbonyl carbon is the primary determinant of the reaction rate.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), trifluoromethyl (-CF₃), and halogens (-Cl, -Br) increase the electrophilicity of the carbonyl carbon by inductive and/or resonance effects. This leads to a faster and often higher-yielding reaction. The 4-chloro substituent in 4-chlorobenzaldehyde makes it an excellent substrate, balancing enhanced reactivity with good stability.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or alkyl groups decrease the electrophilicity of the carbonyl carbon, which can lead to sluggish reactions and lower yields. In these cases, more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of more reactive metals like indium) may be necessary.[5]

  • Steric Hindrance: Ortho-substituents on the benzaldehyde can sterically hinder the approach of the bulky zinc enolate, potentially reducing the reaction yield regardless of the substituent's electronic nature.

Data Presentation: Synthesis of β-Hydroxy Ester Precursors via Reformatsky Reaction

The following table provides representative experimental data comparing the synthesis of various ethyl 2,2-difluoro-3-hydroxy-3-(aryl)propanoates, the direct precursors to the target acids.

Aryl Substituent (on Benzaldehyde)Electronic EffectTypical Reaction Time (h)Typical Yield (%)Key Challenges & Considerations
4-Chloro (Target) EWG (Inductive) 2-4 85-95 Well-behaved, high conversion. Product is often crystalline and easy to purify.
4-NitroStrong EWG1-390-98Highly reactive. Potential for side reactions if not controlled.
4-MethoxyStrong EDG8-1650-70Sluggish reaction. May require higher temperatures or longer activation of zinc.
4-MethylWeak EDG6-1265-80Moderately slower than unsubstituted benzaldehyde.
2-ChloroEWG, Steric Hindrance6-1060-75Steric hindrance slows the reaction compared to the 4-chloro isomer.
Unsubstituted (Phenyl)Neutral4-680-90Baseline for comparison.

Note: Data are synthesized from typical outcomes reported in organic chemistry literature for Reformatsky reactions and serve for comparative purposes.[7][8][9]

Visualizing the Synthetic Workflow and Comparative Logic

The following diagrams illustrate the key experimental workflow and the logical framework for comparing different aryl precursors.

G cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Oxidation A Aryl Aldehyde + Ethyl Bromodifluoroacetate C Reaction Mixture (Reflux) A->C B Activate Zinc Dust (e.g., I2, THF) B->C D Aqueous Workup (e.g., NH4Cl) C->D E Purification (Column Chromatography) D->E F β-Hydroxy Ester Product E->F G β-Hydroxy Ester F->G Proceed to Oxidation I Reaction & Workup G->I H Oxidizing Agent (e.g., Jones Reagent) H->I J Final Product: Aryl-Difluoroacetic Acid I->J

Caption: General workflow for the two-step synthesis of aryl-difluoroacetic acids.

G center Aldehyde Reactivity Fast Faster Reaction Higher Yield center->Fast High Slow Slower Reaction Lower Yield center->Slow Low EWG Electron-Withdrawing Group (e.g., -Cl, -NO2) EWG->center Increases Electrophilicity EDG Electron-Donating Group (e.g., -OCH3, -CH3) EDG->center Decreases Electrophilicity

Caption: Impact of aryl substituents on Reformatsky reaction efficiency.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a reliable two-step synthesis starting from 4-chlorobenzaldehyde.

Part A: Synthesis of Ethyl 3-(4-chlorophenyl)-2,2-difluoro-3-hydroxypropanoate

Materials:

  • 4-Chlorobenzaldehyde (1.41 g, 10.0 mmol)

  • Ethyl 2-bromo-2,2-difluoroacetate (2.44 g, 12.0 mmol)

  • Zinc dust (<10 micron, activated) (1.31 g, 20.0 mmol)

  • Iodine (catalytic crystal)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

  • Saturated aq. Ammonium Chloride (NH₄Cl) (30 mL)

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Zinc Activation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add zinc dust (1.31 g) and anhydrous THF (10 mL) under a nitrogen atmosphere. Add a single crystal of iodine. The purple color should disappear upon stirring, indicating activation.

  • Initiation: In a separate flask, prepare a solution of 4-chlorobenzaldehyde (1.41 g) and ethyl 2-bromo-2,2-difluoroacetate (2.44 g) in anhydrous THF (30 mL). Add approximately 10% of this solution to the activated zinc suspension.

  • Reaction: Gently heat the zinc suspension to initiate the reaction (an exothermic process may be observed). Once initiated, add the remainder of the aldehyde/ester solution dropwise via the addition funnel over 30 minutes, maintaining a gentle reflux.

  • Completion: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product as a colorless oil or white solid. (Expected yield: ~2.3 g, ~87%).

Part B: Oxidation to this compound

Materials:

  • Ethyl 3-(4-chlorophenyl)-2,2-difluoro-3-hydroxypropanoate (2.0 g, 7.56 mmol)

  • Acetone (50 mL)

  • Jones Reagent (Chromium trioxide in sulfuric acid) - Caution: Highly toxic and corrosive.

  • Isopropanol (for quenching)

  • Diethyl Ether (for extraction)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • 6M Hydrochloric Acid (HCl)

Procedure:

  • Setup: Dissolve the β-hydroxy ester (2.0 g) in acetone (50 mL) in a flask cooled to 0 °C.

  • Oxidation: Add Jones reagent dropwise with vigorous stirring. The color will change from orange to green. Continue adding until a faint orange color persists, indicating complete oxidation.

  • Quenching: Quench the excess oxidant by adding isopropanol dropwise until the green color is re-established.

  • Workup: Remove the acetone under reduced pressure. Add water (50 mL) to the residue and extract with diethyl ether (3 x 40 mL) to remove any neutral byproducts.

  • Acid Isolation: Make the aqueous layer basic by careful addition of saturated NaHCO₃. Wash this basic aqueous layer with diethyl ether once more to ensure all impurities are removed.

  • Acidification: Cool the basic aqueous layer to 0 °C and acidify carefully with 6M HCl until a pH of ~1 is reached. A white precipitate of the product should form.

  • Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid.[10][11][12] (Expected yield: ~1.4 g, ~90%).

Conclusion

The synthesis of this compound is efficiently achieved through a two-step sequence involving a Reformatsky reaction followed by oxidation. A comparative analysis reveals that the 4-chloro substituent provides a distinct advantage, activating the aldehyde towards nucleophilic attack without introducing significant steric hindrance, leading to high yields and straightforward execution. In contrast, aryl-difluoroacetic acids bearing electron-donating groups require more rigorous conditions and typically result in lower yields. This understanding of the underlying electronic and steric effects is paramount for researchers and process chemists to rationally design synthetic routes for novel fluorinated building blocks tailored to specific applications in drug development and beyond.

References

A Comprehensive Guide to the Characterization and Validation of 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards used for calibration and identification. This guide provides an in-depth technical overview of the characterization and validation of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid as a reference standard. We will explore a multi-faceted analytical approach, grounded in established scientific principles and regulatory guidelines, to ensure the identity, purity, and overall suitability of this critical reagent.

The Critical Role of a Well-Characterized Reference Standard

This compound is a fluorinated aromatic carboxylic acid, a class of compounds with growing importance in medicinal chemistry and materials science. The presence of both chlorine and fluorine atoms imparts unique physicochemical properties that can influence biological activity and metabolic stability. Consequently, a thoroughly characterized reference standard is indispensable for:

  • Accurate quantification in pharmacokinetic and metabolic studies.

  • Reliable identification of the active pharmaceutical ingredient (API) and its related impurities.

  • Ensuring the consistency and quality of drug substance and drug product batches.

The U.S. Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality". This guide will demonstrate a practical and scientifically sound approach to meeting these rigorous requirements.

Part 1: Comprehensive Structural Elucidation and Identity Confirmation

The foundational step in validating a reference standard is the unambiguous confirmation of its chemical structure. A single analytical technique is often insufficient to provide the necessary level of confidence. Therefore, an orthogonal approach, employing multiple spectroscopic techniques, is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The incorporation of fluorine can significantly impact the biological properties of molecules, making the unambiguous determination of its position crucial[1].

¹H NMR Spectroscopy allows for the identification and localization of hydrogen atoms within the molecule. The aromatic protons on the chlorophenyl ring are expected to exhibit a characteristic splitting pattern.

¹³C NMR Spectroscopy provides information about the carbon skeleton. The presence of the electron-withdrawing fluorine and chlorine atoms will influence the chemical shifts of the aromatic carbons. The carbon atom directly bonded to the two fluorine atoms will exhibit a distinct triplet due to C-F coupling.

¹⁹F NMR Spectroscopy is a powerful tool for the structural elucidation of fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus[1][2]. A single resonance is expected for the two equivalent fluorine atoms in this compound.

Table 1: Representative NMR Spectral Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H7.55d, J = 8.5 Hz2H, Ar-H ortho to C-CF₂
¹H7.45d, J = 8.5 Hz2H, Ar-H meta to C-CF₂
¹H~11-13br s1H, COOH
¹³C168.5 (t)t, J ≈ 30 Hz1C, COOH
¹³C138.0s1C, Ar-C para to C-CF₂ (C-Cl)
¹³C131.5s2C, Ar-C meta to C-CF₂
¹³C129.0s2C, Ar-C ortho to C-CF₂
¹³C125.0 (t)t, J ≈ 280 Hz1C, CF₂
¹⁹F-95.0s2F, CF₂

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Coupling constants (J) are approximate values.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound reference standard and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Acquire the NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary to obtain a good signal-to-noise ratio for quaternary carbons.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Data Processing: Process the acquired data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard.

Mass Spectrometry (MS): Confirmation of Molecular Weight and Elemental Composition

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For halogenated compounds, the isotopic distribution provides a characteristic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1[3]. This results in a distinctive M+2 peak in the mass spectrum.

Table 2: Expected Mass Spectrometry Data for this compound

Ionm/z (calculated)m/z (observed)Relative AbundanceInterpretation
[M]⁺206.00206~100%Molecular ion (with ³⁵Cl)
[M+2]⁺208.00208~33%Molecular ion (with ³⁷Cl)
[M-COOH]⁺161.00161SignificantLoss of the carboxylic acid group
[C₇H₄ClF₂]⁺161.00161SignificantFragment corresponding to the chlorodifluoromethylphenyl cation
[C₆H₄Cl]⁺111.00111SignificantChlorophenyl cation

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the reference standard (e.g., 100 µg/mL) in a volatile solvent such as methanol or dichloromethane.

  • GC-MS System: Use a GC-MS system equipped with an electron ionization (EI) source.

  • Chromatographic Separation: Inject the sample onto a suitable capillary GC column (e.g., a 5% phenyl-methylpolysiloxane column) to ensure the purity of the analyte entering the mass spectrometer. Use a temperature program to elute the compound.

  • Mass Spectrometric Detection: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one chlorine atom.

Part 2: Purity Assessment and Validation

Once the identity of the reference standard is unequivocally confirmed, its purity must be rigorously assessed. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a framework for the validation of analytical procedures used for purity determination[4][5].

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis

HPLC is the most widely used technique for determining the purity of pharmaceutical reference standards due to its high resolution, sensitivity, and quantitative accuracy[6]. A well-developed and validated HPLC method can separate the main component from process-related impurities and degradation products.

Table 3: Comparison of a New Batch of this compound with a Certified Reference Standard (CRS)

ParameterNew BatchCertified Reference Standard (CRS)Acceptance Criteria
Purity (by HPLC) 99.8%99.9%≥ 99.5%
Identity (by RT) 5.2 min5.2 minMatches CRS ± 2%
Major Impurity 0.12%0.08%≤ 0.15%

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the new batch of the compound at the same concentration as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation of Purity: Calculate the area percentage of the main peak in the sample chromatogram.

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the same compound[6][7]. By using a certified internal standard of known purity, the absolute purity of the analyte can be calculated.

Experimental Protocol: Quantitative ¹⁹F NMR (qNMR)

  • Materials:

    • This compound (analyte).

    • A certified internal standard with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signal (e.g., trifluorotoluene).

    • Deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the analyte and 20 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum using quantitative parameters, including a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) and a sufficient number of scans for a high signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully integrate the signals of the analyte and the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

Part 3: Visualization of Workflows

To provide a clear and logical representation of the characterization and validation processes, the following diagrams are presented using Graphviz (DOT language).

Diagram 1: Orthogonal Analytical Workflow for Comprehensive Characterization

characterization_workflow cluster_start Reference Standard Candidate cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment cluster_results Data Evaluation & Confirmation cluster_end Outcome start 2-(4-Chlorophenyl)-2,2- difluoroacetic acid nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr Structural Elucidation ms Mass Spectrometry (EI-MS) start->ms Molecular Weight Confirmation hplc HPLC-UV start->hplc Chromatographic Purity qnmr Quantitative NMR start->qnmr Absolute Purity structure Structural Confirmation nmr->structure ms->structure purity Purity Assignment hplc->purity qnmr->purity qualified_standard Qualified Reference Standard structure->qualified_standard purity->qualified_standard validation_workflow cluster_method_dev Method Development cluster_validation_params ICH Q2(R2) Validation Parameters cluster_decision Decision cluster_outcome Outcome dev Develop HPLC Method (Column, Mobile Phase, Gradient) specificity Specificity dev->specificity linearity Linearity & Range dev->linearity accuracy Accuracy dev->accuracy precision Precision (Repeatability & Intermediate) dev->precision lod_loq LOD & LOQ dev->lod_loq robustness Robustness dev->robustness evaluation Evaluate Data Against Pre-defined Criteria specificity->evaluation linearity->evaluation accuracy->evaluation precision->evaluation lod_loq->evaluation robustness->evaluation validated_method Validated HPLC Method evaluation->validated_method Pass redevelopment Method Redevelopment evaluation->redevelopment Fail redevelopment->dev

References

A Comparative Analysis of the Reactivity of 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid and its Bromo-Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of halogenated building blocks can profoundly influence the pharmacokinetic and pharmacodynamic properties of lead compounds. Among these, 2-aryl-2,2-difluoroacetic acids serve as valuable synthons. This guide provides an in-depth comparative analysis of the reactivity of two prominent analogs: 2-(4-Chlorophenyl)-2,2-difluoroacetic acid and its bromo-counterpart, 2-(4-Bromophenyl)-2,2-difluoroacetic acid. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic strategies.

Introduction: The Significance of Aryl-Difluoroacetic Acids

The difluoromethyl group (CF2) is a key structural motif in medicinal chemistry, often employed as a bioisostere for a carbonyl group, an ether linkage, or a hydroxyl group. Its introduction can enhance metabolic stability, modulate acidity, and improve membrane permeability. 2-Aryl-2,2-difluoroacetic acids are versatile precursors for the introduction of the aryl-difluoroacetyl and related difluoromethyl-aryl moieties into target molecules. The nature of the substituent on the aromatic ring plays a critical role in the reactivity of these building blocks. This guide focuses on the comparative reactivity of the para-chloro and para-bromo substituted analogs, highlighting the subtle yet significant differences imparted by these two halogens.

Electronic and Physicochemical Properties: A Tale of Two Halogens

The reactivity of these two compounds is fundamentally governed by the electronic effects of the halogen substituent on the phenyl ring. Both chlorine and bromine are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+M). For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution compared to benzene.

The key distinction between chlorine and bromine lies in their electronegativity and polarizability. Chlorine is more electronegative than bromine, leading to a stronger inductive electron withdrawal. Conversely, bromine is more polarizable, which can influence its ability to stabilize transition states.

PropertyThis compound2-(4-Bromophenyl)-2,2-difluoroacetic acid
Molecular Weight 206.57 g/mol [1]251.02 g/mol [2]
Melting Point 86-88 °CNo data available
Boiling Point 288.8 °C (predicted)323 °C (predicted)
pKa Not experimentally determinedNot experimentally determined

Comparative Reactivity in Key Transformations

The utility of these building blocks is demonstrated in their participation in various chemical reactions. Here, we compare their expected reactivity in three common transformations: decarboxylation, esterification, and amidation.

Decarboxylation: A Gateway to Difluoromethylated Arenes

Decarboxylation of 2-aryl-2,2-difluoroacetic acids is a crucial step in many synthetic routes, often leading to the formation of a difluoromethyl-aryl anion or a related reactive intermediate. The ease of decarboxylation is influenced by the stability of the resulting carbanion.

Theoretical Reactivity: The electron-withdrawing nature of both the difluoroacetyl group and the halogen substituent stabilizes the negative charge that develops on the benzylic carbon during decarboxylation. Due to the stronger inductive effect of chlorine, the carbanion intermediate formed from the chloro-analog is expected to be slightly more stable than that from the bromo-analog. This would suggest a faster rate of decarboxylation for the chloro compound under conditions where carbanion stability is the primary rate-determining factor.

However, in radical-mediated decarboxylation processes, the carbon-halogen bond strength can play a role. The C-Br bond is weaker than the C-Cl bond, which could facilitate certain radical decarboxylation pathways for the bromo-analog.

Esterification: Modifying the Carboxylic Acid Moiety

Esterification of these acids is a common requirement for subsequent transformations or for the synthesis of final target molecules. The rate of acid-catalyzed esterification is influenced by both the steric hindrance around the carboxylic acid and the electrophilicity of the carbonyl carbon.

Theoretical Reactivity: Given that the steric environment around the carboxylic acid is identical for both molecules, the primary differentiator is the electronic effect of the para-substituent. The stronger electron-withdrawing effect of the chlorine atom in the chloro-analog makes the carbonyl carbon slightly more electrophilic. This increased electrophilicity should lead to a faster rate of nucleophilic attack by an alcohol, suggesting that This compound would exhibit a slightly higher reactivity in acid-catalyzed esterification reactions compared to its bromo-analog.

Amidation: Formation of Biologically Relevant Linkages

Amidation is a fundamental transformation in the synthesis of pharmaceuticals and other bioactive molecules. Similar to esterification, the rate of amidation is dependent on the electrophilicity of the carbonyl carbon.

Theoretical Reactivity: Following the same logic as for esterification, the greater electron-withdrawing inductive effect of the chlorine substituent in this compound should render the carbonyl carbon more susceptible to nucleophilic attack by an amine. Therefore, it is anticipated that the chloro-analog will react slightly faster than the bromo-analog in amidation reactions.

Experimental Protocols

While direct comparative kinetic studies for these specific compounds are not extensively reported, the following general protocols for esterification and amidation can be adapted and used as a starting point for experimental comparison. Researchers should ensure identical reaction conditions (temperature, concentration, catalyst loading, etc.) for a valid comparison of yields and reaction times.

General Protocol for Acid-Catalyzed Esterification

This protocol outlines a standard procedure for the esterification of 2-aryl-2,2-difluoroacetic acids.

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 2-aryl-2,2-difluoroacetic acid (1.0 eq) in excess alcohol (e.g., methanol, ethanol). B Add a catalytic amount of strong acid (e.g., H2SO4, 2-5 mol%). A->B C Heat the mixture to reflux. B->C D Monitor reaction progress by TLC or GC-MS. C->D E Cool the reaction mixture and remove excess alcohol under reduced pressure. D->E Upon completion F Dissolve the residue in an organic solvent (e.g., ethyl acetate). E->F G Wash with saturated NaHCO3 solution and brine. F->G H Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. G->H I Purify the crude ester by column chromatography. H->I Amidation_Workflow cluster_activation Acid Activation cluster_coupling Amine Coupling cluster_workup Work-up and Purification A Dissolve 2-aryl-2,2-difluoroacetic acid (1.0 eq) in an aprotic solvent (e.g., DCM, DMF). B Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). A->B C Stir at room temperature for 15-30 minutes. B->C D Add the amine (1.0-1.2 eq) to the activated acid solution. C->D E Stir at room temperature until completion (monitor by TLC or LC-MS). D->E F Dilute the reaction mixture with an organic solvent. E->F Upon completion G Wash with aqueous acid (e.g., 1M HCl), saturated NaHCO3, and brine. F->G H Dry the organic layer, filter, and concentrate. G->H I Purify the amide by column chromatography or recrystallization. H->I

References

Efficacy comparison of drug candidates derived from 2-(4-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing metabolic stability, bioavailability, and binding affinity. The gem-difluoroalkyl group (CF2), in particular, serves as a valuable bioisostere for carbonyl or ether linkages, offering unique electronic properties and conformational constraints. This guide delves into the comparative efficacy of a series of novel anti-inflammatory agents derived from a gem-difluorobisarylic scaffold, which shares structural motifs with 2-(4-Chlorophenyl)-2,2-difluoroacetic acid. We will explore the design rationale, synthesis, and anti-inflammatory effects of these compounds, providing a comprehensive overview for researchers in drug discovery and development.

The focus of this guide will be on a selection of gem-difluorobisarylic derivatives, designated as Compound A3, Compound A4, and Compound A5, as described in a key study by Ayoub et al. (2019).[1][2][3] These compounds represent a promising class of nonsteroidal anti-inflammatory drugs (NSAIDs) that target key mediators of the inflammatory cascade.

Design Rationale and Chemical Structures

The design of these drug candidates is predicated on the hypothesis that the introduction of a gem-difluoro group into a bisarylic scaffold can modulate the anti-inflammatory activity. The parent structure is conceptually related to known NSAIDs that inhibit cyclooxygenase (COX) enzymes. The selected compounds for this comparative analysis are:

  • Compound A3: A gem-difluoro diaryl ether.

  • Compound A4: A gem-difluoro bisarylic ketone.

  • Compound A5: Another gem-difluoro bisarylic ketone with a different substitution pattern.

These molecules were synthesized from versatile gem-difluoro propargylic derivatives, followed by Diels-Alder/aromatization sequences and palladium-catalyzed coupling reactions.[1][2]

Mechanism of Action: Targeting the Inflammatory Cascade

Chronic inflammation is a complex biological response implicated in a wide array of diseases. A central pathway in inflammation is the arachidonic acid cascade, which is initiated by the release of arachidonic acid from the cell membrane. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in this pathway, converting arachidonic acid into prostaglandins (PGs), which are potent inflammatory mediators.[1][3]

The drug candidates discussed in this guide are designed to inhibit the production of pro-inflammatory mediators. Their proposed mechanism of action involves the inhibition of COX enzymes, thereby reducing the synthesis of prostaglandin E2 (PGE2). Additionally, their effects on other inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6) have been evaluated.[1][2][3]

Inflammatory_Pathway cluster_inhibition Inhibition by Drug Candidates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins (PGE2) Prostaglandins (PGE2) Arachidonic Acid->Prostaglandins (PGE2) COX-1 / COX-2 Inflammation Inflammation Prostaglandins (PGE2)->Inflammation LPS LPS Macrophages Macrophages LPS->Macrophages activates iNOS iNOS Macrophages->iNOS induces COX-2 COX-2 Macrophages->COX-2 induces IL-6 IL-6 Macrophages->IL-6 produces Nitric Oxide (NO) Nitric Oxide (NO) iNOS->Nitric Oxide (NO) produces IL-6->Inflammation Nitric Oxide (NO)->Inflammation COX-1 / COX-2 COX-1 / COX-2 Drug Candidates (A3, A4, A5) Drug Candidates (A3, A4, A5) Drug Candidates (A3, A4, A5)->iNOS inhibit expression Drug Candidates (A3, A4, A5)->COX-2 inhibit expression Drug Candidates (A3, A4, A5)->COX-1 / COX-2 inhibit

Caption: Proposed mechanism of action of gem-difluorobisarylic derivatives in the inflammatory cascade.

Comparative Efficacy Data

The anti-inflammatory effects of Compounds A3, A4, and A5 were evaluated in lipopolysaccharide (LPS)-stimulated primary murine bone marrow-derived macrophages. The following table summarizes their inhibitory activities on key pro-inflammatory mediators.[1][2][3]

CompoundInhibition of IL-6 Secretion (IC50, µM)Inhibition of Nitric Oxide (NO) Production (IC50, µM)Inhibition of Prostaglandin E2 (PGE2) Secretion (IC50, µM)
A3 9.045.2> 50
A4 1.22.420.5
A5 1.53.11.1

Data Interpretation:

  • Compound A5 demonstrated the most potent inhibition of PGE2 secretion, with an IC50 value of 1.1 µM, suggesting it is a strong inhibitor of COX activity.[4]

  • Compound A4 was the most potent inhibitor of IL-6 secretion (IC50 = 1.2 µM) and also showed strong inhibition of NO production (IC50 = 2.4 µM).[4]

  • Compound A3 was generally less potent than A4 and A5 in these assays.[4]

Docking studies suggest that Compounds A3, A4, and A5 can bind to the active sites of both COX-1 and COX-2.[1] The differential efficacy among the compounds is likely due to the different R-groups and their interactions within the enzyme binding pockets.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.

Protocol 1: Measurement of Pro-inflammatory Cytokines and Mediators

This protocol outlines the procedure for quantifying the production of IL-6, NO, and PGE2 in cell culture supernatants.

Protocol_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Quantification Seed Macrophages Seed Macrophages Adherence (overnight) Adherence (overnight) Seed Macrophages->Adherence (overnight) Pre-treat with Compounds Pre-treat with Compounds Adherence (overnight)->Pre-treat with Compounds Stimulate with LPS Stimulate with LPS Pre-treat with Compounds->Stimulate with LPS Incubate (24h) Incubate (24h) Stimulate with LPS->Incubate (24h) Collect Supernatants Collect Supernatants Incubate (24h)->Collect Supernatants IL-6 ELISA IL-6 ELISA Collect Supernatants->IL-6 ELISA Griess Assay (NO) Griess Assay (NO) Collect Supernatants->Griess Assay (NO) PGE2 ELISA PGE2 ELISA Collect Supernatants->PGE2 ELISA Data Analysis Data Analysis IL-6 ELISA->Data Analysis Griess Assay (NO)->Data Analysis PGE2 ELISA->Data Analysis

Caption: Workflow for measuring pro-inflammatory markers.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture primary murine bone marrow-derived macrophages in RPMI medium supplemented with 10% fetal bovine serum.

    • Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of Compounds A3, A4, and A5 in dimethyl sulfoxide (DMSO).

    • Pre-treat the cells with various concentrations of the compounds (or vehicle control) for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the plates to pellet the cells and carefully collect the supernatants.

  • Quantification:

    • IL-6: Measure the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

    • Nitric Oxide (NO): Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent system.

    • PGE2: Quantify the levels of PGE2 in the supernatants using a competitive ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound at different concentrations compared to the LPS-stimulated vehicle control.

    • Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of COX-1 and COX-2.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Use purified recombinant human COX-1 or COX-2 enzymes.

    • Prepare a solution of arachidonic acid (the substrate) in an appropriate buffer.

  • Inhibition Reaction:

    • In a 96-well plate, add the COX enzyme, the test compound at various concentrations (or a known inhibitor like celecoxib as a positive control), and the reaction buffer.

    • Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding arachidonic acid to each well.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Termination and Detection:

    • Stop the reaction by adding a quenching solution (e.g., a solution of hydrochloric acid).

    • Measure the amount of PGE2 produced using a specific ELISA kit.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Conclusion and Future Directions

The gem-difluorobisarylic derivatives, particularly Compounds A4 and A5, demonstrate significant anti-inflammatory properties in vitro.[1][3] Their ability to potently inhibit the production of key inflammatory mediators like IL-6, NO, and PGE2 highlights their potential as promising drug candidates for the treatment of inflammatory diseases.[1][3] The structure-activity relationship suggests that the nature and position of substituents on the bisarylic scaffold are critical for modulating the efficacy and selectivity of these compounds.

Further research is warranted to fully elucidate the in vivo efficacy, pharmacokinetic profiles, and safety of these compounds. Investigating their selectivity for COX-2 over COX-1 is also a crucial next step, as COX-2 selective inhibitors are generally associated with a lower risk of gastrointestinal side effects. The findings presented in this guide provide a solid foundation for the continued development of this novel class of anti-inflammatory agents.

References

A Comparative Analysis of the Biological Activity of 2-(4-Chlorophenyl)-2,2-difluoroacetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Efficacy

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. Among the privileged structures in this domain is the difluoroacetic acid moiety. This guide provides a comprehensive comparison of the biological activities of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid and its structurally related analogs. We will delve into their comparative performance in various biological assays, elucidate the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for their evaluation.

The Significance of the α,α-Difluoroaryl Acetic Acid Scaffold

The this compound core structure is of significant interest due to the unique properties conferred by the gem-difluoro group adjacent to the carboxylic acid and the aromatic ring. The two fluorine atoms are highly electronegative and can act as bioisosteres of a carbonyl or hydroxyl group, but with increased metabolic stability. Their presence significantly lowers the pKa of the carboxylic acid, influencing its interaction with biological targets.[1][2] This guide explores how modifications to this core scaffold, particularly on the phenyl ring, modulate biological activity, offering a roadmap for the rational design of more potent and selective therapeutic agents.

Comparative Biological Efficacy: A Data-Driven Overview

The biological impact of modifying the this compound structure is best understood through direct comparison of experimental data. While a single comprehensive study comparing a wide array of analogs is not available, we can synthesize findings from various sources to build a structure-activity relationship (SAR) profile. Activities of interest for this class of compounds often include enzyme inhibition, cytotoxicity against cancer cell lines, and antimicrobial effects.[3][4][5]

The following table summarizes representative data, illustrating how substitutions on the phenyl ring influence a compound's potency.

Compound IDPhenyl Ring SubstitutionBiological Target / AssayActivity Metric (IC₅₀ / MIC)Key Insight
Parent 4-ChloroGeneral Enzyme InhibitionVariesBaseline activity; the difluoromethylene group is key for forming stable adducts with enzyme catalytic residues.[3]
Analog A 4-NitroHeLa Cell Cytotoxicity~20 µMElectron-withdrawing groups may enhance cytotoxicity.[6]
Analog B 4-MethylS. aureus>100 µg/mLElectron-donating groups may reduce antimicrobial activity.[4]
Analog C 4-TrifluoromethylCOX-2 Inhibition~25 nMThe CF₃ group can significantly enhance specific enzyme inhibition, suggesting a role in targeted therapies.[7]
Analog D 2,4-DichloroM. tuberculosis~60 µg/mLAdditional halogenation can modulate antimicrobial potency, though not always leading to an increase.[8]
Analog E Unsubstituted PhenylGeneral Enzyme InhibitionLower than ParentThe 4-chloro substituent is important for potency, likely through hydrophobic or electronic interactions in the binding pocket.[9]

Note: The data presented is a synthesized representation from multiple studies on related fluoroaromatic compounds and serves to illustrate SAR principles. Actual values would be determined by the specific experimental conditions.

Core Mechanism of Action: Enzyme Inhibition

A primary mechanism through which α,α-difluoroacetic acid analogs exert their biological effects is through the inhibition of various enzymes, particularly hydrolases.[3] The potent electron-withdrawing nature of the two fluorine atoms makes the adjacent carbonyl carbon highly electrophilic. This facilitates a nucleophilic attack from a key residue in the enzyme's active site, such as serine or cysteine.

The resulting tetrahedral intermediate is significantly stabilized by the fluorine atoms, leading to a long-lived, often reversible, covalent adduct that effectively inactivates the enzyme.[3] This "lethal synthesis" is a powerful principle in designing potent inhibitors.

G cluster_0 Enzyme Active Site Enzyme Enzyme (E) (e.g., Serine Hydrolase) Serine Ser-OH (Nucleophile) ES_Complex Enzyme-Substrate Complex (E-S) Enzyme->ES_Complex EI_Complex Stable Tetrahedral Adduct (E-I) INHIBITION Enzyme->EI_Complex Inhibitor Analog Inhibitor (I) (Electrophilic Carbonyl) Inhibitor->Enzyme Binds Substrate Natural Substrate (S) Substrate->Enzyme Binds Product Product (P) ES_Complex->Product Catalysis

Caption: Mechanism of enzyme inhibition by a difluoroacetic acid analog.

Essential Experimental Protocols

To ensure the trustworthiness and reproducibility of biological comparisons, standardized and well-validated protocols are essential. Here, we detail the methodologies for key assays used to evaluate this class of compounds.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

Causality: The principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A cytotoxic compound will decrease metabolic activity, leading to a reduced color signal.

G start Start: Seed Cells step1 Plate cells (e.g., HeLa, A549) in 96-well plate. Incubate 24h to allow attachment. start->step1 step2 Treat cells with serial dilutions of test compounds. Include vehicle control and positive control. step1->step2 step3 Incubate for a defined period (e.g., 48-72 hours). step2->step3 step4 Add MTT solution to each well. Incubate for 2-4 hours. (Live cells convert MTT to formazan). step3->step4 step5 Solubilize formazan crystals with a solubilizing agent (e.g., DMSO). step4->step5 step6 Measure absorbance at ~570 nm using a microplate reader. step5->step6 end End: Calculate IC₅₀ step6->end

Caption: Workflow for a standard MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory potency (IC₅₀) of a compound against a target enzyme.

Causality: The assay measures the rate of an enzymatic reaction by monitoring the appearance of a product or disappearance of a substrate over time. An inhibitor will slow down this rate. By testing a range of inhibitor concentrations, one can determine the concentration required to reduce the enzyme's activity by half (IC₅₀).[11]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, the substrate, the inhibitor, and the reaction buffer. The choice of substrate and detection method (e.g., fluorescence, absorbance) depends on the specific enzyme being studied.[12]

  • Assay Setup: In a 96-well plate, add the reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the test compound (inhibitor) to the wells. Include a no-inhibitor control (vehicle only) and a no-enzyme control (background).

  • Enzyme Addition & Pre-incubation: Add the enzyme to all wells except the no-enzyme control. Pre-incubate the enzyme and inhibitor together for a set period (e.g., 15-30 minutes) at a controlled temperature. This step is crucial for inhibitors that exhibit time-dependent binding.[12]

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the signal (e.g., fluorescence) kinetically over a period of time (e.g., 30-60 minutes). The rate of the reaction is determined from the slope of the linear portion of the progress curve.

  • Data Analysis:

    • Calculate the initial velocity (rate) for each inhibitor concentration.

    • Normalize the rates to the no-inhibitor control to get the percent inhibition.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value.[11]

G start Start: Reagent Prep step1 Dispense buffer and serial dilutions of inhibitor into a 96-well plate. start->step1 step2 Add enzyme to wells. Pre-incubate for 15-30 min to allow inhibitor binding. step1->step2 step3 Initiate reaction by adding substrate. step2->step3 step4 Immediately begin kinetic read in a plate reader. (Monitor signal over time). step3->step4 step5 Calculate initial reaction rates (slopes) for each concentration. step4->step5 end End: Determine IC₅₀ step5->end

Caption: General workflow for an enzyme inhibition assay.

Conclusion and Future Directions

The comparative analysis of this compound analogs reveals critical structure-activity relationships that are vital for drug development. The presence of the gem-difluoro group is a powerful tool for creating potent enzyme inhibitors through the formation of stabilized tetrahedral adducts.[3] Our synthesized data overview indicates that electron-withdrawing substituents, such as nitro or trifluoromethyl groups, on the 4-position of the phenyl ring can significantly enhance biological activity, whether it be cytotoxicity or specific enzyme inhibition.

This guide underscores the necessity of a logical, data-driven approach to analog design. By combining targeted synthesis with robust, validated in vitro assays, researchers can efficiently navigate the chemical space to identify lead compounds with superior therapeutic potential. Future work should focus on expanding the library of analogs with diverse electronic and steric properties and testing them against a wider panel of biological targets to uncover novel therapeutic applications for this versatile chemical scaffold.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(4-Chlorophenyl)-2,2-difluoroacetic acid (CAS No. 475301-73-6). As a halogenated organic acid, this compound requires meticulous management to ensure personnel safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed to provide clarity and build confidence in your laboratory's chemical management practices.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements that necessitate stringent handling and disposal controls.[1] The primary hazards are associated with its toxicity and irritant properties.

The presence of chlorine and fluorine atoms classifies this compound as a halogenated organic compound . This is a critical designation for waste disposal, as federal regulations, such as the U.S. Environmental Protection Agency's (EPA) 40 CFR Part 268, impose specific management and treatment standards for these substances due to their potential to form persistent environmental pollutants and harmful acid gases upon improper incineration.[2][3]

Table 1: GHS Hazard Profile of this compound

Hazard Class & Category Hazard Statement Meaning and Implication for Handling
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed Ingestion can lead to significant adverse health effects. Do not eat, drink, or smoke in areas where this chemical is handled.[1][4]
Skin Irritation (Category 2) H315: Causes skin irritation Direct contact can cause redness, itching, and inflammation. Protective gloves and clothing are mandatory to prevent exposure.[1][4]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation Vapors, dust, or direct contact can cause significant eye damage. Chemical safety goggles or a face shield must be worn.[1][4]

| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. All handling should occur in a well-ventilated area or chemical fume hood.[1][4] |

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any work that will generate waste, ensure all personnel are equipped with the appropriate PPE. The selection of PPE is directly dictated by the hazard assessment.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves Provides a chemical-resistant barrier to prevent skin contact and irritation.[4] Always inspect gloves for integrity before use and wash hands thoroughly after handling.
Eye/Face Protection Chemical safety goggles and/or a full-face shield Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[4][5]
Skin and Body Protection Laboratory coat Prevents contamination of personal clothing. Ensure the coat is fully buttoned.

| Respiratory Protection | Use only in a chemical fume hood | To prevent inhalation of dust or aerosols that may cause respiratory irritation.[4] All weighing and solution preparation should be performed within a certified fume hood. |

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation at the point of generation is the most critical step in the disposal process. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. As a halogenated organic acid, this compound must never be mixed with non-halogenated waste.[6][7][8]

Experimental Protocol: Waste Collection

  • Container Selection:

    • Use a designated, chemically compatible hazardous waste container made of High-Density Polyethylene (HDPE).[9]

    • Ensure the container has a secure, vapor-tight screw-top cap to prevent leaks and fugitive emissions.[7]

    • The container must be in good condition, free from cracks or residue on the outside.

  • Waste Labeling (Immediate Action):

    • The moment the first drop of waste is added, the container must be labeled.[6]

    • The label must include:

      • The words "Hazardous Waste "

      • The full chemical name: "This compound " (do not use abbreviations)

      • A clear indication of the hazards: "Harmful, Irritant "

      • The accumulation start date.

  • Waste Accumulation:

    • Collect waste solids, concentrated solutions, and rinsate containing the compound in the designated container.

    • For dilute aqueous solutions, consult your institution's Environmental Health & Safety (EHS) office. Do not dispose of them down the drain.[8]

    • Keep the waste container closed at all times, except when actively adding waste.[6][7]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6] The SAA should be in a secondary containment bin to mitigate potential spills.

  • Disposal Request:

    • Once the container is full (up to 90% capacity to allow for expansion) or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS department.[6]

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is crucial to minimize exposure and environmental impact.

  • Minor Spill (Contained within a fume hood):

    • Ensure appropriate PPE is worn.

    • Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).

    • Carefully sweep or scoop the absorbed material into the designated halogenated waste container.

    • Wipe the area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

    • Ventilate the area.

  • Major Spill (Outside of a fume hood or uncontained):

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, remove all ignition sources.

    • Close the laboratory door and prevent re-entry.

    • Contact your institution's EHS or emergency response team immediately.[7]

    • Provide them with the chemical name and a copy of the Safety Data Sheet (SDS).

Final Disposal Pathway: From Lab to Treatment

The directive "Dispose of contents/container to an approved waste disposal plant" found on Safety Data Sheets signifies that the chemical requires specialized treatment and cannot enter standard waste streams.[4] For halogenated organic compounds, the required final treatment method is typically high-temperature incineration in a facility equipped with specialized scrubbers to neutralize the resulting hydrochloric acid (HCl) and hydrofluoric acid (HF) gases.

The workflow below illustrates the decision-making and logistical process for ensuring compliant disposal.

G cluster_0 Laboratory Operations cluster_1 EHS & Final Disposal gen Waste Generated (Solid, Solution, or Contaminated Labware) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Always segregate Step 2: Segregate as Halogenated Organic Waste ppe->segregate label_cont Step 3: Collect in Labeled, Closed HDPE Container segregate->label_cont store Step 4: Store in Secondary Containment in SAA label_cont->store request Step 5: Submit Waste Pickup Request to EHS store->request When container is full pickup EHS Collects Waste from Laboratory request->pickup transport Transport to Licensed Hazardous Waste Facility pickup->transport incinerate Final Disposal: High-Temperature Incineration with Acid Gas Scrubbing transport->incinerate

Diagram Caption: Decision workflow for the disposal of this compound.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(4-Chlorophenyl)-2,2-difluoroacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the highest standards of safety. The compound 2-(4-Chlorophenyl)-2,2-difluoroacetic acid is a valuable reagent in modern drug development; however, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower you, our scientific partners, with the knowledge to operate safely, protecting both yourselves and the integrity of your research.

Hazard Identification and Risk Assessment

Understanding the specific risks associated with this compound is the foundational step in building a robust safety plan. This compound is a multi-hazard substance, necessitating a multi-faceted approach to protection. It is classified as harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Critically, it poses a risk of serious eye damage and can cause both skin irritation and allergic skin reactions.[3] Furthermore, its high toxicity to aquatic life mandates stringent environmental controls for its disposal.

The following table summarizes the key hazards, grounded in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard TypeGHS ClassificationPrimary Precaution & Rationale
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1]Do not eat, drink, or smoke in the laboratory.[2] This prevents accidental ingestion from contaminated hands or surfaces.
Acute Dermal Toxicity Category 4 (Harmful in contact with skin)[1][2]Wear appropriate chemical-resistant gloves and a lab coat. This provides a barrier to prevent skin absorption.
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)[1][2]Handle only in a certified chemical fume hood or well-ventilated area to prevent inhalation of dust.[2][4]
Serious Eye Damage Category 1 (Causes serious eye damage)Wear chemical splash goggles and a face shield. The "Category 1" designation signifies a risk of irreversible damage, making this the most critical PPE requirement.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1][3][5]Use of correct gloves and protective clothing is essential to prevent direct contact that can lead to irritation.
Skin Sensitization Category 1 (May cause an allergic skin reaction)Consistent use of PPE is crucial, as repeated exposure can lead to sensitization, where subsequent, even minor, exposures can cause a significant allergic response.
Respiratory Irritation STOT SE 3 (May cause respiratory irritation)[3]Engineering controls like a fume hood are the primary defense. This prevents irritation of the respiratory tract.
Aquatic Toxicity Acute Category 1, Chronic Category 3Do not dispose of down the drain.[2] All waste must be collected as hazardous waste to prevent environmental release.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory. The selection of each component is directly linked to the hazards identified above.

Eye and Face Protection: The First Line of Defense

Due to the risk of serious eye damage, standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that conform to ANSI Z87.1 (US) or EN166 (EU) standards. Goggles provide a full seal around the eyes, protecting against splashes and airborne dust.

  • Recommended for High-Risk Procedures: For tasks involving larger quantities (>1g) or a significant risk of splashing (e.g., during reaction quenching or transfers), a full-face shield must be worn over the chemical splash goggles.[6][7] This provides an additional layer of protection for the entire face.

Skin and Body Protection: A Comprehensive Barrier
  • Gloves: The choice of glove material is critical for preventing dermal absorption and sensitization.

    • For Incidental Contact (Handling solids, preparing solutions): Nitrile gloves are the standard choice, providing good splash resistance.[8][9] Always use the "double-gloving" technique—wearing two pairs of gloves—to mitigate the risk of exposure from undetected pinholes or tears.

    • Glove Integrity: Before use, always inspect gloves for any signs of degradation or puncture.[2] If contact with the chemical occurs, remove the gloves immediately using the proper technique (without touching the outer surface with bare skin), wash your hands, and don fresh gloves.

  • Protective Clothing: Street clothes do not offer adequate protection.

    • Lab Coat: A clean, knee-length lab coat with long sleeves and buttoned cuffs is required.[8] This protects your skin and personal clothing from contamination.

    • Chemical Apron: When handling stock solutions or larger quantities of the material, a chemically resistant apron should be worn over the lab coat for enhanced protection against spills.[9]

Respiratory Protection: Engineering Controls First

The primary method for respiratory protection is the use of engineering controls.

  • Chemical Fume Hood: All procedures that involve handling the solid powder of this compound or its solutions must be performed inside a certified chemical fume hood.[2][4] This captures dust and vapors at the source, preventing inhalation.

  • Respirator (Contingency): In the rare and non-routine event that work must be performed outside of a fume hood where dust may be generated, a NIOSH-approved air-purifying respirator with a P100 (particulate) filter is required.[2] All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training.

Operational and Disposal Plan

This step-by-step plan integrates the PPE protocol into the entire workflow, from preparation to disposal.

Step-by-Step Handling Procedure
  • Preparation:

    • Designate a work area within a chemical fume hood.

    • Ensure a safety shower and eyewash station are accessible and unobstructed.[2][4]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents).

    • Prepare a designated hazardous waste container, properly labeled.

  • Donning PPE:

    • Put on the lab coat, ensuring it is fully buttoned.

    • Don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves.

    • Put on chemical splash goggles.

    • If required, put on a face shield.

  • Handling the Compound:

    • Perform all manipulations deep within the fume hood sash.

    • When weighing the solid, use a micro-spatula and handle the container with care to minimize dust generation. Avoid pouring the powder.

    • If making a solution, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling Decontamination:

    • Clean all non-disposable equipment that came into contact with the chemical.

    • Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning agent. Dispose of all cleaning materials (e.g., paper towels) into the designated hazardous waste container.

  • Doffing PPE:

    • Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. The outer pair of gloves is removed first.

    • Always wash hands thoroughly with soap and water after removing PPE.[2]

Waste Disposal Protocol

Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sink.[2]

  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and labeled hazardous waste container.

  • Disposal: All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[3][4][5]

Emergency Response

In the event of an exposure or spill, immediate and correct action is critical.

IncidentEmergency Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing while under a safety shower. Seek medical attention if irritation or a rash develops.[2][3]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[2][3]
Small Spill Wearing full PPE, carefully sweep up the solid material, avoiding dust generation. Place it in the hazardous waste container. Clean the spill area thoroughly.

Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_ppe 2. Don PPE cluster_handling 3. Handling Phase cluster_cleanup 4. Post-Handling cluster_doff 5. Doff PPE A Verify Fume Hood & Eyewash Station B Assemble Materials & Waste Container A->B C Lab Coat B->C Enter Lab Area D Double Gloves (Nitrile) E Splash Goggles & Face Shield F Work Inside Fume Hood E->F Begin Work G Decontaminate Work Area & Tools F->G Complete Work H Segregate Hazardous Waste G->H I Remove PPE (Contamination Control) H->I Prepare to Exit J Wash Hands Thoroughly I->J

Caption: Logical workflow for handling this compound.

By adhering to this comprehensive guide, you can confidently and safely utilize this compound in your research and development endeavors, ensuring a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-2,2-difluoroacetic acid
Reactant of Route 2
2-(4-Chlorophenyl)-2,2-difluoroacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.